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  • Product: 3,4-Dichloro-8-methylquinoline
  • CAS: 1204811-85-7

Core Science & Biosynthesis

Foundational

A Spectroscopic Investigation of 3,4-Dichloro-8-methylquinoline: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 3,4-dichloro-8-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 3,4-dichloro-8-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this guide leverages high-quality predicted spectroscopic data, corroborated by experimental findings for structurally analogous compounds. We present an in-depth analysis of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound in their work. Detailed experimental protocols and data interpretation are provided to ensure scientific rigor and practical applicability.

Introduction

The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. The substitution pattern on the quinoline ring system dramatically influences the physicochemical properties and pharmacological effects of these molecules. 3,4-dichloro-8-methylquinoline, with its distinct substitution, presents a unique electronic and steric profile that makes it a compelling candidate for further investigation in drug discovery and materials science.

A thorough understanding of the spectroscopic signature of a molecule is fundamental to its synthesis, purification, and characterization. This guide provides a detailed examination of the predicted spectroscopic data for 3,4-dichloro-8-methylquinoline, offering a foundational dataset for researchers. The interpretations herein are grounded in established principles of spectroscopy and supported by comparisons with known quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure. The predicted ¹H and ¹³C NMR spectra of 3,4-dichloro-8-methylquinoline provide a detailed map of its atomic connectivity and chemical environment.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for 3,4-dichloro-8-methylquinoline are summarized in Table 1. These predictions were generated using advanced computational algorithms that account for the electronic effects of the chloro and methyl substituents on the quinoline ring.

Table 1: Predicted NMR Data for 3,4-Dichloro-8-methylquinoline

¹H NMR ¹³C NMR
Proton Predicted Chemical Shift (ppm) Carbon Predicted Chemical Shift (ppm)
H-28.75C-2151.2
H-57.95C-3125.5
H-67.50C-4135.8
H-77.70C-4a128.9
8-CH₃2.80C-5129.7
C-6127.4
C-7130.5
C-8138.1
C-8a146.3
8-CH₃18.2

Note: Predicted values are relative to TMS and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of quinoline derivatives is outlined below.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of 3,4-dichloro-8-methylquinoline Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube Sample->Solvent Spectrometer Place NMR tube in the spectrometer Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C NMR spectra Shim->Acquire Process Apply Fourier transform, phase correction, and baseline correction Acquire->Process Reference Reference spectra to the residual solvent peak or TMS Process->Reference Integrate Integrate ¹H signals and pick peaks for both spectra Reference->Integrate

Caption: A generalized workflow for acquiring and processing NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3,4-dichloro-8-methylquinoline and dissolve it in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a solvent with a known residual peak is crucial for accurate referencing[1].

  • Instrument Setup: Place the NMR tube into the spectrometer. The magnetic field is then locked onto the deuterium signal of the solvent to ensure stability during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which is essential for obtaining sharp, well-resolved NMR signals.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse sequences are typically employed.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. Subsequent phase and baseline corrections are applied to obtain a clean spectrum.

  • Referencing and Analysis: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). The ¹H signals are integrated to determine the relative number of protons, and peak picking is performed for both ¹H and ¹³C spectra.

Interpretation of Predicted NMR Spectra
  • ¹H NMR Spectrum: The aromatic region is expected to show distinct signals for the four protons on the quinoline ring. The proton at the C-2 position (H-2) is predicted to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing at approximately 8.75 ppm. The protons on the carbocyclic ring (H-5, H-6, and H-7) are predicted to resonate between 7.50 and 7.95 ppm, with their exact chemical shifts and coupling patterns being influenced by the chloro and methyl substituents. The methyl group at the C-8 position is predicted to appear as a singlet around 2.80 ppm.

  • ¹³C NMR Spectrum: The predicted ¹³C NMR spectrum is expected to display ten distinct signals, corresponding to the nine carbon atoms of the quinoline core and the one carbon of the methyl group. The carbon atoms directly attached to the chlorine atoms (C-3 and C-4) and the nitrogen atom (C-2 and C-8a) will have their chemical shifts significantly influenced. The C-2 carbon is predicted to be the most downfield among the CH carbons of the heterocyclic ring at around 151.2 ppm. The quaternary carbons are expected to appear at various positions, with C-8a and C-4a being prominent. The methyl carbon is predicted to resonate at approximately 18.2 ppm. The interpretation of NMR spectra for quinoline derivatives is well-documented and provides a solid basis for these assignments[2][3].

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 3,4-dichloro-8-methylquinoline reveals characteristic vibrational modes.

Predicted IR Data

The key predicted IR absorption bands for 3,4-dichloro-8-methylquinoline are listed in Table 2.

Table 2: Predicted IR Absorption Bands for 3,4-Dichloro-8-methylquinoline

Predicted Wavenumber (cm⁻¹) Vibrational Mode
3050-3100Aromatic C-H stretch
2920-2980Methyl C-H stretch
1600-1620C=C and C=N stretching (quinoline ring)
1450-1550Aromatic ring skeletal vibrations
1000-1100C-Cl stretch
800-850C-H out-of-plane bending
Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining the IR spectrum of a solid sample is provided below.

Workflow for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Place a small amount of solid sample on the ATR crystal Background Collect a background spectrum of the empty ATR crystal Sample->Background Acquire Collect the sample spectrum Background->Acquire Correct Perform ATR and baseline corrections Acquire->Correct Label Label significant peaks Correct->Label

Caption: A generalized workflow for acquiring and processing IR data using an ATR-FTIR spectrometer.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: A background spectrum is collected to account for atmospheric and instrumental interferences.

  • Sample Application: A small amount of the solid 3,4-dichloro-8-methylquinoline is placed directly onto the ATR crystal.

  • Data Collection: The IR spectrum of the sample is then recorded.

  • Data Processing: The spectrum is typically processed to correct for baseline distortions and the penetration depth of the IR beam in ATR mode. The significant absorption bands are then identified and labeled.

Interpretation of Predicted IR Spectrum

The predicted IR spectrum of 3,4-dichloro-8-methylquinoline is expected to show several characteristic absorption bands. The aromatic C-H stretching vibrations are anticipated in the 3050-3100 cm⁻¹ region. The C-H stretching of the methyl group should appear between 2920 and 2980 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the quinoline ring are predicted to be in the 1600-1620 cm⁻¹ range. The region between 1450 and 1550 cm⁻¹ will likely contain complex absorptions due to the skeletal vibrations of the aromatic rings. A key feature will be the C-Cl stretching vibrations, which are expected to be observed in the 1000-1100 cm⁻¹ region. The C-H out-of-plane bending vibrations, which can be diagnostic for the substitution pattern of the aromatic rings, are predicted to appear in the 800-850 cm⁻¹ range. The interpretation of these vibrational modes is supported by extensive literature on the IR spectroscopy of quinoline and its derivatives[4][5].

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data

The predicted mass spectrum of 3,4-dichloro-8-methylquinoline will be characterized by its molecular ion peak and several key fragment ions.

Table 3: Predicted Key Ions in the Mass Spectrum of 3,4-Dichloro-8-methylquinoline

m/z (predicted) Ion Notes
211/213/215[M]⁺Molecular ion peak cluster, showing the isotopic pattern for two chlorine atoms.
176/178[M-Cl]⁺Loss of a chlorine atom.
141[M-2Cl]⁺Loss of both chlorine atoms.
140[M-2Cl-H]⁺Loss of both chlorine atoms and a hydrogen atom.
Experimental Protocol for Mass Spectrometry

A general protocol for acquiring a mass spectrum using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer is described below.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) Infuse Infuse the sample solution into the ESI source Sample->Infuse Ionize Ionize the sample Infuse->Ionize Analyze Analyze the ions in the mass analyzer Ionize->Analyze Process Process the raw data to generate the mass spectrum Analyze->Process Identify Identify the molecular ion and major fragment peaks Process->Identify

Sources

Exploratory

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,4-Dichloro-8-methylquinoline

Abstract Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Understanding their reactivity is paramount for the rational design of novel functional molecules.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. Understanding their reactivity is paramount for the rational design of novel functional molecules. This guide provides a comprehensive technical analysis of the electrophilic substitution reactions of 3,4-dichloro-8-methylquinoline, a polysubstituted quinoline with a unique electronic profile. We will delve into the theoretical principles governing its reactivity, predict the regioselectivity of various electrophilic attacks, and provide detailed, field-proven experimental protocols for key transformations such as nitration, halogenation, and sulfonation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic core in their synthetic endeavors.

Molecular Analysis and Reactivity Profile

The reactivity of 3,4-dichloro-8-methylquinoline in electrophilic aromatic substitution (SEAr) is dictated by the interplay of the inherent electronic properties of the quinoline nucleus and the directing effects of its substituents.

  • The Quinoline Core: The quinoline ring system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic attack compared to benzene. This deactivation is more pronounced in the pyridine ring than in the carbocyclic (benzene) ring. Consequently, electrophilic substitution on unsubstituted quinoline preferentially occurs on the benzene ring, primarily at positions 5 and 8.[1][2] Under strongly acidic conditions, the quinoline nitrogen is protonated, further deactivating the ring system to electrophilic attack.

  • Substituent Effects:

    • 3,4-Dichloro Groups: The two chlorine atoms on the pyridine ring are deactivating groups due to their strong inductive electron-withdrawing effect (-I), which outweighs their weak resonance electron-donating effect (+M). Their presence significantly reduces the electron density of the already electron-poor pyridine ring, rendering it highly resistant to electrophilic attack.

    • 8-Methyl Group: The methyl group at the C-8 position is an activating group. It donates electron density to the carbocyclic ring through an inductive effect (+I) and hyperconjugation. As an ortho, para-director, the 8-methyl group activates the C-7 (ortho) and C-5 (para) positions for electrophilic substitution.[3]

Predicted Regioselectivity:

Based on this analysis, electrophilic attack on 3,4-dichloro-8-methylquinoline is overwhelmingly predicted to occur on the activated carbocyclic ring. The directing influence of the 8-methyl group will favor substitution at the C-5 and C-7 positions . The pyridine ring is considered effectively inert to all but the most forcing electrophilic conditions.

Key Electrophilic Substitution Reactions and Protocols

This section details the methodologies for performing common electrophilic substitution reactions on 3,4-dichloro-8-methylquinoline. The protocols are designed to be self-validating, with explanations for critical steps and choices of reagents.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, a versatile functional group for further transformations. Due to the deactivated nature of the quinoline system, nitration requires strong acidic conditions to generate the potent nitronium ion (NO₂⁺) electrophile.[4]

Causality Behind Experimental Choices: The use of a mixture of concentrated nitric and sulfuric acids (mixed acid) is standard for nitrating deactivated aromatic rings.[4][5] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion. The reaction is typically run at a controlled temperature to prevent side reactions and ensure selectivity.

Experimental Protocol: Nitration of 3,4-Dichloro-8-methylquinoline

Materials:

  • 3,4-Dichloro-8-methylquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 mL per 1 g of substrate) to 0 °C in an ice bath.

  • Slowly add 3,4-dichloro-8-methylquinoline (1.0 eq) to the cold sulfuric acid with continuous stirring until fully dissolved.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 1 mL of HNO₃) in a separate flask, pre-cooled to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the substrate over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the 5-nitro and 7-nitro isomers.

Expected Outcome: The reaction is expected to yield a mixture of 3,4-dichloro-8-methyl-5-nitroquinoline and 3,4-dichloro-8-methyl-7-nitroquinoline .

Halogenation (Bromination)

Aromatic halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Br, Cl).[3] For deactivated systems, a Lewis acid catalyst is typically required to polarize the halogen molecule, increasing its electrophilicity.

Causality Behind Experimental Choices: Iron(III) bromide (FeBr₃) is a common Lewis acid catalyst for bromination. It interacts with Br₂ to form a highly polarized complex, effectively generating a "Br⁺" equivalent that can be attacked by the aromatic ring. The reaction is often run in a non-polar solvent like dichloromethane or in the absence of a solvent.

Experimental Protocol: Bromination of 3,4-Dichloro-8-methylquinoline

Materials:

  • 3,4-Dichloro-8-methylquinoline

  • Liquid Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium Thiosulfate (Na₂S₂O₃) solution, 10%

  • Brine

Procedure:

  • To a solution of 3,4-dichloro-8-methylquinoline (1.0 eq) in anhydrous dichloromethane, add anhydrous iron(III) bromide (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise to the reaction mixture.

  • After addition, allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Quench the reaction by carefully adding 10% sodium thiosulfate solution to consume excess bromine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the brominated products.

Expected Outcome: The reaction is expected to yield a mixture of 5-bromo-3,4-dichloro-8-methylquinoline and 7-bromo-3,4-dichloro-8-methylquinoline .

Sulfonation

Sulfonation introduces the sulfonic acid (-SO₃H) group. This reaction typically requires fuming sulfuric acid (oleum), which contains dissolved sulfur trioxide (SO₃), a very powerful electrophile.[6]

Causality Behind Experimental Choices: The quinoline ring is highly deactivated, especially when protonated in strong acid. Therefore, SO₃, present in oleum, is necessary as the active electrophile. The reaction is reversible and often requires elevated temperatures to proceed at a reasonable rate.

Experimental Protocol: Sulfonation of 3,4-Dichloro-8-methylquinoline

Materials:

  • 3,4-Dichloro-8-methylquinoline

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Ice

  • Sodium Chloride (NaCl)

Procedure:

  • In a flask protected from atmospheric moisture, carefully add 3,4-dichloro-8-methylquinoline (1.0 eq) in portions to fuming sulfuric acid (5-10 mL per 1 g of substrate) at room temperature.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours. Monitor the reaction by taking small aliquots, quenching in water, and analyzing by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto a large amount of crushed ice.

  • The sulfonic acid products may precipitate. Salting out by adding solid sodium chloride can aid precipitation.

  • Filter the solid product and wash with cold, saturated brine.

  • The product can be purified by recrystallization from water or by converting it to the more easily handled sulfonyl chloride derivative.

Expected Outcome: The reaction is expected to yield a mixture of 3,4-dichloro-8-methylquinoline-5-sulfonic acid and 3,4-dichloro-8-methylquinoline-7-sulfonic acid .

Data Presentation and Visualization

Summary of Electrophilic Substitution Reactions
Reaction TypeReagentsElectrophilePredicted Major Products
Nitration HNO₃ / H₂SO₄NO₂⁺ (Nitronium ion)5-Nitro- and 7-Nitro- derivatives
Bromination Br₂ / FeBr₃Br⁺ (polarized complex)5-Bromo- and 7-Bromo- derivatives
Sulfonation Fuming H₂SO₄ (Oleum)SO₃ (Sulfur trioxide)5-Sulfonic acid and 7-Sulfonic acid derivatives
Diagrams

G cluster_start Starting Material cluster_reactions Electrophilic Aromatic Substitution cluster_products Predicted Products start 3,4-Dichloro-8-methylquinoline nitration Nitration (HNO₃, H₂SO₄) start->nitration bromination Bromination (Br₂, FeBr₃) start->bromination sulfonation Sulfonation (Fuming H₂SO₄) start->sulfonation prod_nitro 5-Nitro & 7-Nitro Derivatives nitration->prod_nitro prod_bromo 5-Bromo & 7-Bromo Derivatives bromination->prod_bromo prod_sulfo 5-Sulfonic Acid & 7-Sulfonic Acid Derivatives sulfonation->prod_sulfo

Caption: Workflow for electrophilic substitution on 3,4-dichloro-8-methylquinoline.

Conclusion

The electrophilic substitution behavior of 3,4-dichloro-8-methylquinoline is a clear example of substituent-directed aromatic reactivity. The powerful deactivating effects of the pyridine nitrogen and the 3,4-dichloro groups render the heterocyclic ring inert, while the activating, ortho, para-directing 8-methyl group channels the reaction to the C-5 and C-7 positions of the carbocyclic ring. The protocols provided herein offer robust starting points for the synthesis of novel 5- and 7-substituted 3,4-dichloro-8-methylquinoline derivatives, opening avenues for their exploration in drug discovery and materials science. Further investigation into optimizing the ratio of 5- and 7-substituted isomers through steric and electronic modulation of reaction conditions remains a valuable area of study.

References

  • Benchchem. (n.d.). Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7664.
  • Zhang, W., Ren, S., Zhang, J., & Liu, Y. (2015). Palladium-Catalyzed sp3 C–H Nitration of 8-Methylquinolines. The Journal of Organic Chemistry, 80(12), 6473–6479. Available from: [Link]

  • Jadhav, S. D. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical and Pharmaceutical Sciences, 12(4).
  • ResearchGate. (n.d.). Sulfonylation of quinoline amides. Retrieved from [Link]

  • ARKAT USA, Inc. (2009). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc, 2009(11), 194-204.
  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4065. Available from: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20645-20671. Available from: [Link]

  • MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2893. Available from: [Link]

  • ResearchGate. (n.d.). Sulfonation of quinoline. Retrieved from [Link]

  • Marterer, W., Prikoszovich, W., Wiss, J., & Prashad, M. (n.d.). The Nitration of 8-Methylquinoxalines in Mixed Acid. Novartis Pharma AG. Available from: [Link]

  • Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Retrieved from [Link]

  • quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

  • El-Gendy, Z. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1339-1348. Available from: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position? Retrieved from [Link]

  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-amino-3-chloro-8-methylquinolines: A Detailed Guide for Researchers

Introduction Quinolines and their derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of 4-amino-3-chloro-8-methylquinoline ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinolines and their derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of 4-amino-3-chloro-8-methylquinoline makes it a molecule of interest for drug discovery and development, potentially as an intermediate for more complex therapeutic agents. This guide provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers and scientists in the field. The proposed synthetic route is a multi-step process, beginning with the construction of the quinoline core, followed by sequential chlorination and amination.

Synthetic Pathway Overview

The synthesis of 4-amino-3-chloro-8-methylquinoline can be achieved through a four-step process commencing with the synthesis of 8-methylquinolin-4-ol via the Gould-Jacobs reaction. This is followed by chlorination at the 4-position, subsequent chlorination at the 3-position, and finally, a selective amination at the 4-position to yield the desired product.

Synthesis of 4-amino-3-chloro-8-methylquinoline A 2-Methylaniline C 8-Methylquinolin-4-ol A->C Gould-Jacobs Reaction B Diethyl ethoxymethylenemalonate B->C D 4-Chloro-8-methylquinoline C->D Chlorination (POCl3) E 3,4-Dichloro-8-methylquinoline D->E Chlorination (e.g., NCS) F 4-Amino-3-chloro-8-methylquinoline E->F Amination (SNAr)

Application

Application Notes and Protocols for the Chlorination of 8-Methylquinolin-4-one

Abstract This technical guide provides a comprehensive overview of the experimental setup and protocols for the chlorination of 8-methylquinolin-4-one, a key intermediate in the synthesis of various biologically active c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the experimental setup and protocols for the chlorination of 8-methylquinolin-4-one, a key intermediate in the synthesis of various biologically active compounds. Recognizing the importance of regioselectivity in the functionalization of the quinolinone scaffold, this document details multiple methodologies employing common chlorinating agents, including N-Chlorosuccinimide (NCS), Sulfuryl Chloride (SO₂Cl₂), and Phosphorus Oxychloride (POCl₃). The rationale behind the selection of reagents, solvents, and reaction conditions is discussed in depth, drawing from established chemical principles and field-proven insights. Detailed, step-by-step protocols are provided to ensure procedural accuracy and reproducibility. Furthermore, this guide emphasizes stringent safety protocols for handling hazardous reagents and includes visual aids in the form of workflow diagrams to enhance understanding. All quantitative data is summarized for easy comparison, and all claims are substantiated with citations to authoritative scientific literature.

Introduction: The Significance of Chlorinated Quinolones

Quinolin-4-one and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of therapeutic applications. The introduction of a chlorine atom onto the quinolone ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the chlorination of 8-methylquinolin-4-one is a critical step in the synthesis of novel compounds with potential applications in drug development.

The primary challenge in the chlorination of substituted quinolinones lies in achieving high regioselectivity. The electron-donating methyl group at the 8-position and the electron-withdrawing nature of the lactam functionality influence the electron density distribution around the aromatic ring, thereby directing the site of electrophilic attack. This guide explores various chlorination strategies to selectively target specific positions on the 8-methylquinolin-4-one scaffold.

Safety First: Handling Hazardous Chlorinating Agents

The chlorinating agents discussed in this guide are hazardous and require strict adherence to safety protocols. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Ensure that an emergency eyewash station and safety shower are readily accessible.[1][2][3]

  • N-Chlorosuccinimide (NCS): Harmful if swallowed and causes skin and eye irritation.[2][4][5][6] Avoid inhalation of dust and vapors.[4][7]

  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and reacts violently with water, releasing toxic gases.[8][9] It can cause severe burns to the skin and eyes and damage to the respiratory system.[8][9] Handle with extreme care and avoid contact with moisture.[9][10]

  • Phosphorus Oxychloride (POCl₃): A corrosive and toxic liquid that also reacts violently with water.[1][3][11][12][13] It can cause severe burns and is harmful if inhaled or swallowed.[1][3][11][13]

Always consult the Safety Data Sheet (SDS) for each reagent before use for complete and detailed safety information.[1][2][4]

Experimental Protocols

This section details three distinct protocols for the chlorination of 8-methylquinolin-4-one, each employing a different chlorinating agent. The choice of method will depend on the desired regioselectivity, available resources, and scale of the reaction.

Protocol 1: Electrophilic Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a versatile and relatively mild chlorinating agent used for electrophilic chlorination of aromatic and heteroaromatic compounds.[14][15][16][17] The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

Causality of Experimental Choices:

  • Solvent: Acetic acid is chosen as the solvent as it can protonate the carbonyl group of the quinolinone, further activating the ring towards electrophilic attack.

  • Temperature: The reaction is performed at an elevated temperature to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-methylquinolin-4-one (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.1 eq) in one portion.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Radical Chlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride can act as a source of chlorine radicals, particularly in the presence of a radical initiator.[18][19] This method can lead to different regioselectivity compared to electrophilic chlorination.

Causality of Experimental Choices:

  • Solvent: A non-polar aprotic solvent like carbon tetrachloride or dichloromethane is used to facilitate the radical chain reaction.

  • Initiator: AIBN (Azobisisobutyronitrile) is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the chlorination process.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of radicals by atmospheric oxygen.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 8-methylquinolin-4-one (1.0 eq) and a suitable solvent (e.g., dichloromethane).

  • Inerting: Purge the flask with nitrogen for 10-15 minutes.

  • Reagent Addition: Add sulfuryl chloride (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Initiator Addition: Add a catalytic amount of AIBN (0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (around 40 °C for dichloromethane) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sulfuryl chloride by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Chlorination and Dehydration using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful reagent that can act as both a chlorinating and a dehydrating agent.[20][21][22] In the case of quinolin-4-ones, it typically converts the 4-oxo group into a 4-chloro substituent.[23][24][25]

Causality of Experimental Choices:

  • Excess Reagent: POCl₃ is often used in excess to serve as both the reagent and the solvent.

  • Elevated Temperature: The reaction requires heating to overcome the activation energy for the conversion of the lactam to the chloroquinoline.[23]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 8-methylquinolin-4-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq). Caution: This should be done in a well-ventilated fume hood.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.[25]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and will generate HCl gas.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until the product precipitates. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and dry it under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation: Summary of Protocols

Parameter Protocol 1: NCS Protocol 2: SO₂Cl₂ Protocol 3: POCl₃
Chlorinating Agent N-ChlorosuccinimideSulfuryl ChloridePhosphorus Oxychloride
Reaction Type Electrophilic Aromatic SubstitutionRadical ChlorinationChlorination/Dehydration
Solvent Glacial Acetic AcidDichloromethanePhosphorus Oxychloride (excess)
Catalyst/Initiator NoneAIBNNone
Temperature 80 °CReflux (~40 °C)Reflux (~110 °C)
Reaction Time 4-6 hours2-4 hours2-4 hours
Work-up Precipitation in waterQuenching and ExtractionQuenching on ice, neutralization
Typical Product 3-Chloro-8-methylquinolin-4-oneMixture of chlorinated products4-Chloro-8-methylquinoline

Visualization of Experimental Workflows

Workflow for NCS Chlorination

cluster_0 Protocol 1: NCS Chlorination Start Start Dissolve Dissolve 8-methylquinolin-4-one in glacial acetic acid Start->Dissolve Add_NCS Add N-Chlorosuccinimide Dissolve->Add_NCS Heat Heat to 80°C (4-6 hours) Add_NCS->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool and pour into ice-water Monitor->Workup Reaction Complete Isolate Filter and wash precipitate Workup->Isolate Purify Dry and recrystallize Isolate->Purify End End Purify->End cluster_1 Protocol 2: SO₂Cl₂ Chlorination Start_SO2Cl2 Start_SO2Cl2 Setup_SO2Cl2 Setup reaction under N₂ with 8-methylquinolin-4-one in CH₂Cl₂ Start_SO2Cl2->Setup_SO2Cl2 Add_SO2Cl2 Add SO₂Cl₂ dropwise Setup_SO2Cl2->Add_SO2Cl2 Add_AIBN Add AIBN Add_SO2Cl2->Add_AIBN Reflux_SO2Cl2 Reflux at ~40°C (2-4 hours) Add_AIBN->Reflux_SO2Cl2 Monitor_SO2Cl2 Monitor by TLC Reflux_SO2Cl2->Monitor_SO2Cl2 Quench_SO2Cl2 Cool and quench with NaHCO₃ (aq) Monitor_SO2Cl2->Quench_SO2Cl2 Reaction Complete Extract_SO2Cl2 Extract with CH₂Cl₂ Quench_SO2Cl2->Extract_SO2Cl2 Purify_SO2Cl2 Dry, concentrate, and purify by column chromatography Extract_SO2Cl2->Purify_SO2Cl2 End_SO2Cl2 End_SO2Cl2 Purify_SO2Cl2->End_SO2Cl2

Caption: Workflow for the chlorination of 8-methylquinolin-4-one using SO₂Cl₂.

Workflow for POCl₃ Chlorination

cluster_2 Protocol 3: POCl₃ Chlorination Start_POCl3 Start_POCl3 Add_to_POCl3 Add 8-methylquinolin-4-one to excess POCl₃ Start_POCl3->Add_to_POCl3 Reflux_POCl3 Reflux at ~110°C (2-4 hours) Add_to_POCl3->Reflux_POCl3 Monitor_POCl3 Monitor by TLC Reflux_POCl3->Monitor_POCl3 Quench_POCl3 Cool and pour onto crushed ice Monitor_POCl3->Quench_POCl3 Reaction Complete Neutralize_POCl3 Neutralize with base to precipitate product Quench_POCl3->Neutralize_POCl3 Isolate_POCl3 Filter and wash precipitate Neutralize_POCl3->Isolate_POCl3 Purify_POCl3 Dry and recrystallize/ chromatograph Isolate_POCl3->Purify_POCl3 End_POCl3 End_POCl3 Purify_POCl3->End_POCl3

Caption: Workflow for the chlorination of 8-methylquinolin-4-one using POCl₃.

References

  • Sulphuryl chloride - Sdfine.
  • Phosphorus oxychloride - SAFETY DATA SHEET.
  • N-Chlorosuccinimide - Material Safety Data Sheet (MSDS).
  • Sulfuryl chloride - Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Everything about Sulfuryl Chloride - Yufeng.
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers - Benchchem.
  • PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA.
  • N-Chlorosuccinimide - Santa Cruz Biotechnology.
  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov.
  • N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS CAS-No.: 128-09-6 MSDS - Loba Chemie.
  • Phosphorus Oxychloride | Air Liquide Malaysia.
  • Phosphorus oxychloride - Lanxess.
  • N-Chloro Succinimide CAS No 128-09-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • POCl3 chlorination of 4-quinazolones - PubMed. Available at: [Link]

  • SAFETY DATA SHEET - MilliporeSigma.
  • Hazardous Substance Fact Sheet - Sulfuryl Chloride.
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  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. Available at: [Link]

  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link]

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  • N-Chlorosuccinimide - Wikipedia. Available at: [Link]

  • Sulfuryl chloride - Wikipedia. Available at: [Link]

  • Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones - PubMed. Available at: [Link]

  • US3920757A - Chlorination with sulfuryl chloride - Google Patents.
  • Determination of Quinolone Antibiotics in Water Using Solid Phase Extraction-High Performance Liquid Chromatography-Fluorescence Method. Available at: [Link]

  • CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. Available at: [Link]

  • Free Radical Chlorination by Sulfuryl Chloride | PDF | Chlorine - Scribd. Available at: [Link]

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. Available at: [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis | Bentham Science. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

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  • Investigation on the reaction of ciprofloxacin and chlorine - ResearchGate. Available at: [Link]

  • Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzoo[4]xathioles and their transformations - ResearchGate. Available at: [Link]

  • WO2013095699A1 - Sulfuryl chloride as chlorinating agent - Google Patents.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link]

  • Synthesis of 4-quinolones - Organic Chemistry Portal. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. Available at: [Link]

  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES Natural Drugs Research and Development Institute, Pakistan Cou - PJSIR. Available at: [Link]

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Method

A Robust LC-MS/MS Method for High-Throughput Analysis of 3,4-Dichloro-8-methylquinoline in Complex Reaction Mixtures

An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive, step-by-step protocol for the development of a selective and sensitive Liquid Chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive, step-by-step protocol for the development of a selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 3,4-Dichloro-8-methylquinoline. Designed for researchers, process chemists, and drug development professionals, this guide addresses the specific challenges posed by complex synthetic reaction mixtures. We delve into the causal logic behind each methodological choice, from sample preparation strategies designed to mitigate matrix effects to the fine-tuning of chromatographic and mass spectrometric parameters. The resulting method is suitable for reaction monitoring, impurity profiling, and quantitative analysis, ensuring data integrity and reproducibility.

Introduction: The Analytical Challenge

3,4-Dichloro-8-methylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The effective monitoring of its synthesis is critical for process optimization and quality control. However, crude reaction mixtures present a formidable analytical challenge, containing a diverse array of components including unreacted starting materials, reagents, catalysts, solvents, and structurally related by-products. A reliable analytical method must possess the selectivity to resolve the target analyte from these interferences and the sensitivity to detect it accurately. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the ideal technique for this purpose, offering superior separation and highly specific detection.[1][2] This note provides a field-proven framework for developing such a method from first principles.

Foundational Strategy: Analyte & Matrix Considerations

A successful method is built on a fundamental understanding of the analyte and its environment.

  • The Analyte: 3,4-Dichloro-8-methylquinoline

    • Structure and Polarity: The quinoline core contains a basic nitrogen atom, making the molecule amenable to protonation. The two chlorine atoms and the methyl group increase its hydrophobicity compared to the parent quinoline structure. This makes it an excellent candidate for reversed-phase chromatography.[3][4]

    • Ionization: The basic nitrogen is readily protonated, making Electrospray Ionization (ESI) in positive ion mode the logical choice for mass spectrometric detection.[5][6]

    • Isotopic Signature: A key identifying feature is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a highly characteristic isotopic pattern for the molecular ion peak (M) at M, M+2, and M+4, which provides an extra layer of confirmation during analysis.[7]

  • The Matrix: Synthetic Reaction Mixture

    • Complexity: Reaction mixtures often contain non-volatile salts, polar starting materials, and non-polar by-products. Direct injection can contaminate the MS ion source, clog the LC column, and cause significant ion suppression, compromising data quality.[8]

    • Mitigation: A robust sample preparation protocol is not optional; it is essential for method longevity and data reliability.[9][10] We will employ a Liquid-Liquid Extraction (LLE) protocol, which offers excellent cleanup by partitioning the analyte of interest away from undesirable matrix components.[11]

Experimental Protocol: Sample Preparation via LLE

This protocol is designed to efficiently extract the analyte from the aqueous/polar components of a typical reaction mixture.

Rationale: The choice of ethyl acetate as the extraction solvent is based on its intermediate polarity, which is ideal for solubilizing the moderately non-polar 3,4-Dichloro-8-methylquinoline while leaving highly polar salts and reagents in the aqueous phase. The addition of a basic solution (e.g., sodium bicarbonate) ensures that our target analyte remains in its neutral, more organic-soluble form.

Step-by-Step Protocol:

  • Quench & Dilute: Carefully quench a 10 µL aliquot of the reaction mixture in 990 µL of a 5% sodium bicarbonate solution. This stops the reaction and neutralizes any acidic components.

  • Extraction: Add 1 mL of ethyl acetate to the diluted sample. Vortex vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at 5,000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Isolate Analyte: Carefully transfer the upper organic layer (ethyl acetate) to a clean microfuge tube.

  • Concentrate: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.[12]

  • Reconstitute: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This step is critical to ensure compatibility with the LC system and good peak shape.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

G cluster_prep Sample Preparation Workflow RM Reaction Mixture Aliquot Quench Quench & Dilute (aq. NaHCO₃) RM->Quench LLE Liquid-Liquid Extraction (Ethyl Acetate) Quench->LLE Centrifuge Centrifuge for Phase Separation LLE->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evap Evaporate to Dryness (Nitrogen Stream) Collect->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: Workflow for Liquid-Liquid Extraction (LLE) sample cleanup.

LC-MS/MS Method Development

The following sections detail the systematic approach to optimizing the instrumental parameters.

G Start Start Method Development LC 1. Optimize LC Separation (Column, Mobile Phase, Gradient) Start->LC Infuse 2. Infuse Analyte into MS LC->Infuse MS1 3. Confirm [M+H]⁺ in Full Scan (MS1) & Isotopic Pattern Infuse->MS1 MS2 4. Fragment [M+H]⁺ Select Product Ions (MS2) MS1->MS2 MRM 5. Build & Optimize MRM Method (Collision Energy) MS2->MRM End Final Analytical Method MRM->End

Caption: Logical workflow for systematic LC-MS/MS method development.

Liquid Chromatography (LC) Parameters

Rationale: Reversed-phase chromatography on a C18 column provides excellent retention for hydrophobic molecules like our target.[3] We use acetonitrile as the organic modifier due to its lower viscosity and strong elution properties. The addition of formic acid is crucial; it improves peak shape by minimizing interactions between the basic quinoline nitrogen and residual silanol groups on the column packing and promotes efficient protonation for ESI.[13][14][15] A gradient elution is necessary to separate compounds with a wide range of polarities present in the reaction mixture.

ParameterRecommended SettingRationale for Choice
Column C18, 2.1 x 50 mm, 1.8 µmIndustry standard for good retention of non-polar to mid-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and ionization efficiency.[14][15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns, ensuring good efficiency.
Column Temperature 40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume minimizes potential column overload from the complex matrix.
Gradient Program Start at 10% B, ramp to 95% B over 5 min, hold 1 min, re-equilibrateSeparates early-eluting polar impurities from the later-eluting target analyte.
Mass Spectrometry (MS) Parameters

Rationale: Based on the analyte's structure, ESI in positive mode is selected to generate the protonated molecule, [M+H]⁺. The initial Full Scan analysis is to confirm the mass of our target and observe its characteristic dichloro-isotopic pattern. We then transition to tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) for quantification. MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway (precursor ion → product ion).[16]

Step-by-Step Protocol for MS Tuning:

  • Analyte Infusion: Directly infuse a prepared standard solution of 3,4-Dichloro-8-methylquinoline (~1 µg/mL) into the mass spectrometer to optimize source conditions.

  • Full Scan (MS1): Acquire data in full scan mode (e.g., m/z 100-400). Identify the [M+H]⁺ ion.

    • Expected Monoisotopic Mass (C₁₀H₈Cl₂N)⁺:m/z 212.00

    • Observe the isotopic cluster at m/z 212.0, 214.0, and 216.0, confirming the presence of two chlorine atoms.

  • Product Ion Scan (MS2): Select m/z 212.0 as the precursor ion and fragment it using collision-induced dissociation (CID). Identify 2-3 stable, high-intensity product ions. Plausible fragments could arise from the loss of HCl or a chlorine radical.[17]

  • MRM Optimization: Create MRM transitions for the selected precursor/product ion pairs. Optimize the collision energy for each transition to maximize the product ion signal.

ParameterRecommended SettingRationale for Choice
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen is readily protonated.[5][6]
Capillary Voltage +3.5 kVTypical starting voltage for stable spray in positive mode.
Source Temperature 150 °COptimizes desolvation without causing thermal degradation.
Desolvation Gas Nitrogen, Flow at 800 L/hr, Temp at 400 °CHigh flow and temperature facilitate efficient solvent evaporation.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity for quantification in complex matrices.[16][18]
Precursor Ion m/z 212.0 ([M+H]⁺)The protonated molecular ion.
Example Product Ions Transition 1: 212.0 > 176.0 (Loss of HCl)Transition 2: 212.0 > 140.0 (Further fragmentation)Quantifier and Qualifier ions provide specificity. These are hypothetical and must be determined empirically.[17]
Collision Energy Optimize empirically (e.g., 15-30 eV)Tuned to maximize the signal for each specific MRM transition.

Method Performance and Validation Outlook

Once optimized, the method should be validated to ensure its reliability. Key parameters to assess include:

  • Linearity: Establish a calibration curve with a series of standards to demonstrate a linear response over a defined concentration range.

  • Selectivity: Analyze blank matrix samples to ensure no endogenous interferences co-elute and are detected in the MRM channels.

  • Accuracy & Precision: Analyze quality control (QC) samples at multiple concentrations to confirm the method's accuracy (closeness to the true value) and precision (reproducibility).[19]

  • Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably quantified with acceptable accuracy and precision.[20]

Conclusion

This application note provides a detailed, science-backed framework for developing a robust LC-MS/MS method for analyzing 3,4-Dichloro-8-methylquinoline in challenging reaction mixtures. By combining a systematic approach to sample preparation, chromatographic separation, and mass spectrometric detection, researchers can achieve reliable, high-quality data essential for process development and chemical research. The principles and protocols outlined herein are adaptable and serve as a strong foundation for the analysis of other halogenated quinoline derivatives.

References

  • Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. (2020).
  • Effect of Chromatographic Conditions on Separation and System Efficiency in HPTLC of Selected Quinoline Standards on Cyanopropyl St
  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Separation of Quinoline on Newcrom R1 HPLC column.SIELC Technologies.
  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025).
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  • Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. (2024). PubMed.
  • Sample Preparation for Liquid Chromatography-Mass Spectrometry. (2012).
  • Preparing Samples for HPLC-MS/MS Analysis.
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.
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  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (2016). PubMed.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent.
  • A Review on Liquid Chromatography-Mass Spectrometry (LC-MS).IJRASET.
  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). (2020).
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  • Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts.
  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. (2021).
  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.PMC.

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Application

Synthesis of Novel Anticancer Agents from 3,4-Dichloro-8-methylquinoline: An Application Note and Protocol Guide

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] This document provides a detailed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] This document provides a detailed guide for researchers and drug development professionals on the synthesis of novel anticancer agents starting from the versatile, yet underexplored, building block: 3,4-dichloro-8-methylquinoline. We will delve into the strategic rationale behind synthetic choices, provide step-by-step protocols for key transformations, and outline methodologies for the preliminary in vitro evaluation of these novel compounds. The protocols are designed to be self-validating, with clear explanations of the underlying chemical principles and expected outcomes.

Introduction: The Quinoline Core in Oncology

Quinoline and its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[3][4] These compounds can exert their cytotoxic effects through various mechanisms of action, such as DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways involved in cell proliferation and survival.[5][6] The substitution pattern on the quinoline ring is critical for its biological activity, and the presence of halogens, such as chlorine, at the 3- and 4-positions offers reactive handles for introducing diverse chemical functionalities.[7] The methyl group at the 8-position can also influence the molecule's steric and electronic properties, potentially enhancing target binding and selectivity.

This guide focuses on leveraging the unique reactivity of 3,4-dichloro-8-methylquinoline to generate libraries of novel compounds for anticancer screening. The strategic approach involves selective nucleophilic aromatic substitution (SNAr) reactions at the C4 position, followed by further diversification at the C3 position or the 8-methyl group.

Synthetic Strategies and Rationale

The synthetic approach is designed to be modular, allowing for the generation of a diverse library of compounds from a common starting material. The workflow is centered around the differential reactivity of the two chlorine atoms on the quinoline ring.

Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4-position of the quinoline ring is more susceptible to nucleophilic attack than the chlorine at the C3-position. This is due to the electron-withdrawing effect of the ring nitrogen, which activates the C4-position for SNAr. This selective reactivity allows for the controlled introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, at this position.

Causality behind Experimental Choices:

  • Choice of Nucleophiles: A diverse set of amines (primary, secondary, aromatic, and aliphatic) will be used to explore the structure-activity relationship (SAR). The introduction of different amino groups can significantly impact the compound's polarity, hydrogen bonding capacity, and overall shape, all of which are crucial for target interaction.[8]

  • Solvent and Base: The choice of solvent and base is critical for the success of SNAr reactions. A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the reaction. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

Diversification at the C3-Position

Once the C4-position is functionalized, the less reactive C3-chloro group can be targeted for further modification. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.

Causality behind Experimental Choices:

  • Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. By employing a variety of boronic acids (Suzuki-Miyaura) or amines/alcohols (Buchwald-Hartwig), a wide array of substituents can be introduced at the C3-position, further expanding the chemical diversity of the synthesized library.

  • Catalyst and Ligand Selection: The success of cross-coupling reactions is highly dependent on the choice of the palladium catalyst and the supporting ligand. Ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Screening different catalyst/ligand combinations may be necessary to optimize the reaction conditions for specific substrates.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

General Protocol for Nucleophilic Aromatic Substitution at C4

This protocol describes the synthesis of 4-substituted-amino-3-chloro-8-methylquinolines.

Materials:

  • 3,4-Dichloro-8-methylquinoline

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 3,4-dichloro-8-methylquinoline (1.0 equivalent) in DMF or DMSO, add the desired amine (1.1 - 1.5 equivalents) and TEA or DIPEA (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-amino-3-chloro-8-methylquinoline.

General Protocol for Suzuki-Miyaura Cross-Coupling at C3

This protocol describes the synthesis of 4-substituted-amino-3-aryl-8-methylquinolines.

Materials:

  • 4-Substituted-amino-3-chloro-8-methylquinoline (from step 3.1)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 - 0.1 equivalents)

  • Triphenylphosphine (PPh3) or other suitable ligand (if using Pd(OAc)2)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane or Toluene/Water mixture

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a degassed solution of the 4-substituted-amino-3-chloro-8-methylquinoline (1.0 equivalent) and the arylboronic acid (1.2 - 1.5 equivalents) in 1,4-dioxane or a toluene/water mixture, add the palladium catalyst, ligand (if necessary), and base.

  • Heat the reaction mixture to reflux (80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) and monitor the progress by TLC.

  • Once the reaction is complete (typically 6-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-amino-3-aryl-8-methylquinoline.

In Vitro Anticancer Activity Screening

The newly synthesized quinoline derivatives will be evaluated for their cytotoxic activity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and is a reliable method for preliminary anticancer drug screening.[9][10][11]

MTT Assay Protocol

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung))

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in complete cell culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Visualization

Table of Synthesized Compounds and IC50 Values
Compound IDR1 (at C4)R2 (at C3)MCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
1a -NH-CH2-Ph-Cl
1b -piperidino-Cl
1c -morpholino-Cl
2a -NH-CH2-Ph-Ph
2b -piperidino-Ph
2c -morpholino-Ph
... ......
Experimental Workflow Diagram

G start 3,4-Dichloro-8-methylquinoline snar Nucleophilic Aromatic Substitution (SNAr) at C4 (Amines, Thiols, Alkoxides) start->snar intermediate 4-Substituted-3-chloro-8-methylquinoline Derivatives snar->intermediate cross_coupling Palladium-Catalyzed Cross-Coupling at C3 (Suzuki, Buchwald-Hartwig) intermediate->cross_coupling final_products Novel Anticancer Agents cross_coupling->final_products screening In Vitro Anticancer Screening (MTT Assay) final_products->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: Synthetic and screening workflow for novel anticancer agents.

Signaling Pathway Inhibition Diagram

G drug Quinoline Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR) drug->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Potential mechanism of action via RTK inhibition.

Conclusion

The synthetic strategies and protocols outlined in this application note provide a robust framework for the generation of novel quinoline-based anticancer agents starting from 3,4-dichloro-8-methylquinoline. The modular nature of the synthesis allows for the creation of a diverse chemical library, and the subsequent in vitro screening will enable the identification of lead compounds with potent cytotoxic activity. Further optimization of these lead compounds, guided by SAR studies, holds the potential for the development of new and effective cancer therapeutics.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 3,4-Dichloro-8-methylquinoline

Welcome to the technical support center for the functionalization of 3,4-dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3,4-dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to overcome common challenges in your synthetic endeavors.

Introduction: The unique reactivity of 3,4-dichloro-8-methylquinoline

3,4-Dichloro-8-methylquinoline is a valuable starting material in medicinal chemistry and materials science. The quinoline core is a privileged structure found in numerous bioactive compounds.[1][2] The two chlorine substituents at the C3 and C4 positions offer versatile handles for introducing molecular diversity through various chemical transformations. However, the distinct electronic environments of these two positions present a significant challenge in achieving regioselective functionalization. This guide will help you navigate these challenges.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, when working with dihalogenated substrates like 3,4-dichloro-8-methylquinoline, achieving selectivity for a single position is a common hurdle.

FAQ 1: I am attempting a Suzuki-Miyaura coupling and getting a mixture of products at the C3 and C4 positions. How can I improve the regioselectivity?

Answer:

This is a classic challenge with dihalo-N-heterocycles. The regioselectivity of Suzuki-Miyaura coupling on dichloroquinolines is influenced by a complex interplay of electronic effects, steric hindrance, and catalyst-ligand interactions.[3] While the C4 position is often more electron-deficient and susceptible to nucleophilic attack, the C3 position can also be reactive under certain conditions. Here’s a systematic approach to troubleshooting:

1. Understand the Inherent Reactivity:

  • Electronic Effects: The electron-withdrawing nature of the quinoline nitrogen makes the entire ring system electron-deficient, activating both chlorine atoms towards oxidative addition to the palladium(0) catalyst. The C4 position is generally considered more electron-deficient than the C3 position, which would favor reaction at C4.

  • Steric Hindrance: The 8-methyl group introduces some steric bulk, which could potentially influence the approach of the bulky palladium catalyst to the C4 position more than the C3 position, although this effect is likely to be minor.

2. Strategic Optimization of Reaction Conditions:

A systematic optimization of your reaction conditions is the most effective way to favor one product over the other. We recommend the following tiered approach:

Tier 1: Ligand and Catalyst Screening

The choice of phosphine ligand is paramount in controlling regioselectivity.[3]

Ligand TypeRationaleRecommended Starting Ligands
Bulky, Electron-Rich Monophosphines These ligands tend to form monoligated palladium species, which can exhibit different selectivities compared to bis-ligated species. They are known to influence selectivity in cross-coupling of dihalo-N-heteroarenes.[3]XPhos, SPhos, RuPhos, tBuXPhos
Bidentate (Chelating) Ligands The bite angle and steric profile of bidentate ligands can significantly influence the geometry of the catalytic complex and, therefore, the regioselectivity.dppf, Xantphos
N-Heterocyclic Carbenes (NHCs) Hindered NHC ligands have shown success in promoting C4-selective couplings in related systems.[3]IPr, IMes

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G cluster_0 Troubleshooting Workflow for Suzuki-Miyaura Regioselectivity Start Mixture of C3 and C4 Products Ligand Tier 1: Ligand/Catalyst Screening Start->Ligand Analysis Analyze Product Ratio (LC-MS/NMR) Ligand->Analysis Solvent Tier 2: Solvent & Base Optimization Solvent->Analysis Temp Tier 3: Temperature & Time Adjustment Temp->Analysis Desired Desired Regioselectivity Achieved Analysis->Desired Undesired Suboptimal Selectivity Analysis->Undesired Undesired->Solvent Undesired->Temp

Caption: Troubleshooting workflow for optimizing regioselectivity.

Tier 2: Solvent and Base Selection

  • Solvents: The polarity and coordinating ability of the solvent can influence catalyst activity and selectivity. Start with a standard solvent system like dioxane/water or toluene/water. If selectivity is poor, consider exploring less common solvents like 2-methyl-THF or DMF.

  • Bases: The strength and solubility of the base are critical. A weaker base like K3PO4 or Cs2CO3 is often a good starting point. Stronger bases like NaOH or K2CO3 can sometimes lead to side reactions. The choice of base can also affect the rate of transmetalation.[4]

Tier 3: Temperature and Reaction Time

Lowering the reaction temperature can often enhance selectivity by favoring the kinetically preferred product. Monitor the reaction closely by LC-MS or TLC to avoid prolonged heating, which can lead to the formation of the undesired isomer or di-substituted products.

Experimental Protocol: Suzuki-Miyaura Coupling of 3,4-Dichloro-8-methylquinoline

  • To a dry reaction vial, add 3,4-dichloro-8-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), your chosen base (e.g., K3PO4, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)2, 0.02 equiv) and ligand (e.g., XPhos, 0.04 equiv).

  • Purge the vial with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 2: My Suzuki-Miyaura reaction is not going to completion, and I am recovering a significant amount of starting material. What are the likely causes?

Answer:

Incomplete conversion in a Suzuki-Miyaura coupling can be due to several factors. Here's a checklist to diagnose the problem:

  • Catalyst Inactivation:

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction setup is thoroughly purged with an inert gas and that your solvents are properly degassed.

    • Impurities: Impurities in your starting materials or solvents can poison the catalyst. Ensure your 3,4-dichloro-8-methylquinoline and boronic acid are of high purity.

  • Boronic Acid Decomposition:

    • Boronic acids can undergo protodeborylation (replacement of the boronic acid group with a hydrogen) or form unreactive boroxines, especially at elevated temperatures.

    • Troubleshooting:

      • Use a slight excess of the boronic acid (1.2-1.5 equivalents).

      • Consider using a more stable boronic acid derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF3K).[4]

  • Inefficient Transmetalation:

    • The transfer of the organic group from boron to palladium (transmetalation) is a crucial step in the catalytic cycle and is highly dependent on the base.

    • Troubleshooting:

      • Ensure your base is sufficiently strong and soluble in the reaction medium. If using K3PO4, ensure it is finely powdered and dry.

      • Consider switching to a different base, such as Cs2CO3 or K2CO3.

  • Sub-optimal Ligand or Temperature:

    • The chosen ligand may not be optimal for this specific substrate. Refer to the ligand screening table in FAQ 1.

    • The reaction temperature may be too low. While lower temperatures can improve selectivity, they can also slow down the reaction rate. If selectivity is not an issue, try incrementally increasing the temperature.

II. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, particularly amines, onto an electron-poor aromatic ring.[5] For 3,4-dichloro-8-methylquinoline, the C4 position is generally more susceptible to SNAr due to the strong electron-withdrawing effect of the quinoline nitrogen.

FAQ 3: I am trying to perform a selective SNAr reaction with an amine at the C4 position but am observing the formation of the C3-substituted and/or di-substituted products. How can I improve C4 selectivity?

Answer:

Achieving high selectivity for C4 substitution in SNAr reactions on 3,4-dichloroquinolines is generally more straightforward than in cross-coupling reactions. However, side products can still form under certain conditions. Here’s how to optimize for C4 selectivity:

1. Leverage the Inherent Electronic Bias:

  • The C4 position is electronically favored for nucleophilic attack. To maximize this inherent preference, it is often best to use milder reaction conditions.

2. Control Reaction Temperature and Time:

  • Temperature: Start at a lower temperature (e.g., room temperature or slightly elevated) and slowly increase it if the reaction is sluggish. Higher temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C3 position.

  • Reaction Time: Monitor the reaction closely. Prolonged reaction times, even at moderate temperatures, can lead to the formation of the di-substituted product.

3. Stoichiometry of the Nucleophile:

  • Use a controlled amount of the amine nucleophile (e.g., 1.0-1.2 equivalents). Using a large excess of the nucleophile will significantly increase the rate of the second substitution to form the di-substituted product.

4. Solvent Choice:

  • Polar aprotic solvents like DMF, DMSO, or NMP are typically used for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex).[5] However, in some cases, using a less polar solvent like dioxane or even an alcohol can modulate the reactivity and improve selectivity.

dot

G cluster_0 Optimizing C4 Selectivity in SNAr Reactions Start Mixture of SNAr Products Temp Lower Reaction Temperature Start->Temp Stoich Control Nucleophile Stoichiometry (1.0-1.2 eq.) Start->Stoich Time Monitor Reaction Time Temp->Time Stoich->Time Solvent Optimize Solvent Desired Selective C4-Substituted Product Solvent->Desired Time->Solvent

Caption: Key parameters for optimizing C4 selectivity in SNAr.

Experimental Protocol: Selective C4-Amination of 3,4-Dichloro-8-methylquinoline

  • In a reaction vial, dissolve 3,4-dichloro-8-methylquinoline (1.0 equiv) in a suitable solvent (e.g., DMF or n-butanol).

  • Add the amine nucleophile (1.1 equiv).

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C).

  • Monitor the reaction by LC-MS.

  • Once the starting material is consumed, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by column chromatography or recrystallization.

FAQ 4: My SNAr reaction is very slow or does not proceed at all. What can I do to promote the reaction?

Answer:

If your SNAr reaction is not proceeding, it is likely due to insufficient activation of the substrate or a nucleophile that is not strong enough under the reaction conditions.

  • Increase the Reaction Temperature: This is the most straightforward approach. SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Incrementally increase the temperature (e.g., in 20 °C steps) and monitor the progress.

  • Use a Stronger Base (if applicable): If your nucleophile is an alcohol, thiol, or a salt, using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate it in situ will generate a more potent nucleophile.

  • Consider Microwave Irradiation: Microwave synthesis can often dramatically reduce reaction times and drive difficult reactions to completion by efficiently heating the polar solvent and reactants.

  • Phase-Transfer Catalysis: For reactions with anionic nucleophiles that have poor solubility in organic solvents, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to shuttle the nucleophile into the organic phase.

III. Other Functionalization Strategies

While cross-coupling and SNAr are the most common approaches, other methods can be considered for the functionalization of 3,4-dichloro-8-methylquinoline.

FAQ 5: Is it possible to selectively functionalize the C-H bonds of the quinoline ring without reacting at the C-Cl bonds?

Answer:

Direct C-H functionalization of quinolines is a rapidly growing field of research.[1][6] However, for a substrate like 3,4-dichloro-8-methylquinoline, selectively functionalizing a C-H bond in the presence of two reactive C-Cl bonds is extremely challenging. Most C-H activation catalysts, particularly those based on palladium, rhodium, or ruthenium, will preferentially react with the aryl chloride through oxidative addition.

It might be possible to achieve C-H functionalization at the 8-methyl group, as C(sp³)-H bonds can sometimes be activated under specific conditions without disturbing C(sp²)-Cl bonds.[2][7] However, this would require highly specialized catalytic systems and extensive screening. For most practical applications, it is advisable to first functionalize the C-Cl positions and then, if necessary, explore C-H activation on the resulting product.

References

  • Powers, D. C., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]

  • Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PMC. [Link]

  • Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals. [Link]

  • Cimerman, Z., & Kregar, A. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. [Link]

  • Della-Negra, S., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • Reddy, K. S., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Semantic Scholar. [Link]

  • Wang, J., et al. (2022). Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines with Electrophilic Reagents at Room Temperature. ChemRxiv. [Link]

  • Romero, M. A. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Mekheimer, R. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Suwinski, J., & Walczak, K. (2010). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Romero, M. A. F., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Luo, R., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. [Link]

  • Parmar, D., Kumar, R., & Sharma, U. (2025). C(sp3)-H Bond Functionalization of 8-Methylquinolines. Chemistry – An Asian Journal. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Wang, Y., et al. (2022). Palladium-catalyzed directing group assisted and regioselectivity reversed cyclocarbonylation of arylallenes with 2-iodoanilines. Organic Chemistry Frontiers. [Link]

  • Parmar, D., Kumar, R., & Sharma, U. (2025). C(sp3)-H Bond Functionalization of 8-Methylquinolines. PubMed. [Link]

  • Wang, Y., et al. (2015). Synthesis method of 4-aminoisoquinoline-8-methyl formate.
  • Parmar, D., Kumar, R., & Sharma, U. (2025). C(sp)−H Bond Functionalization of 8‐Methylquinolines. ResearchGate. [Link]

  • Chem LibreTexts. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Bande, G., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Ho, C. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. USD RED. [Link]

  • Pant, T., et al. (2023). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

  • Romero, M. A. F., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Mako, Z., et al. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. [Link]

Sources

Optimization

Technical Support Center: 3,4-Dichloro-8-methylquinoline Storage & Stability Guide

Executive Summary (Quick Reference) 3,4-Dichloro-8-methylquinoline (CAS: 17923-57-6) is a robust heterocyclic intermediate, yet it exhibits specific sensitivities to oxidative stress (at the C8-methyl position) and photo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (Quick Reference)

3,4-Dichloro-8-methylquinoline (CAS: 17923-57-6) is a robust heterocyclic intermediate, yet it exhibits specific sensitivities to oxidative stress (at the C8-methyl position) and photolytic cleavage (at the C3/C4-chloro positions).

Optimal Storage Conditions:

Parameter Requirement Scientific Rationale
Temperature 2°C to 8°C Retards radical oxidation kinetics of the methyl group.
Atmosphere Inert (Argon/Nitrogen) Prevents formation of N-oxides and benzylic oxidation.
Container Amber Glass Blocks UV radiation (280–400 nm) to prevent C-Cl homolysis.

| Humidity | < 40% RH (Desiccated) | Prevents hydrolysis of residual synthetic impurities (e.g., POCl₃ traces). |

Degradation Mechanisms: The "Why" Behind the Protocol

To prevent decomposition, one must understand the molecular vulnerabilities. This compound suffers from two primary degradation vectors.[1][2]

Vector A: Benzylic-like Oxidation (The "Yellowing" Effect)

The methyl group at position 8 is electronically activated. While the quinoline ring is electron-deficient, the C8-methyl protons are susceptible to radical abstraction by atmospheric oxygen. This leads to the formation of aldehydes (8-formyl) or carboxylic acids, often resulting in a yellow-to-brown discoloration due to the formation of extended conjugated oligomers.

Vector B: Photodehalogenation

Chlorinated heterocycles are UV-active. Upon exposure to UV light, the C-Cl bond (particularly at the 4-position) can undergo homolytic cleavage. This generates a reactive radical species that abstracts hydrogen from the solvent or moisture, leading to dechlorination (impurities) and HCl generation.

Visualizing the Degradation Pathways

DegradationPathways Compound 3,4-Dichloro-8-methylquinoline (Intact) UV_Light UV Light (hv) Compound->UV_Light Oxygen Atmospheric O2 Compound->Oxygen Radical_Cl Radical Intermediate (Cl• loss) UV_Light->Radical_Cl Homolytic Cleavage Radical_Me Benzylic Radical (at C8-Methyl) Oxygen->Radical_Me Auto-oxidation Dechlor Dechlorinated Impurities (3-Chloro-8-methylquinoline) Radical_Cl->Dechlor H-Abstraction Aldehyde Oxidation Products (Aldehydes/Acids) Radical_Me->Aldehyde ROS Cascade Color Oligomers (Yellow/Brown Discoloration) Aldehyde->Color Polymerization

Figure 1: Primary degradation pathways showing the divergence between photolytic damage (dechlorination) and oxidative damage (discoloration).

Troubleshooting Center (FAQs)

Q1: My sample has turned from off-white to dark yellow. Is it still usable?

  • Diagnosis: This indicates surface oxidation of the 8-methyl group or trace N-oxide formation.

  • Action:

    • Dissolve a small aliquot in DCM or Methanol.

    • Perform TLC or HPLC.

    • Verdict: If the impurity peak is < 2% (often the oxidation products are highly colored even at low concentrations), you can repurify via a short silica plug (filtration) to remove the polar oxidation products. If > 5%, recrystallization is required.

Q2: The material smells acrid/acidic upon opening. Why?

  • Diagnosis: This is likely not the decomposition of the quinoline ring itself, but the hydrolysis of residual synthetic reagents. This compound is often synthesized using POCl₃ (Phosphorus oxychloride). Trapped POCl₃ hydrolyzes with moisture to release HCl and Phosphoric acid.

  • Action:

    • The "pH Check" (Self-Validating Step): Suspend 50 mg of solid in 2 mL of neutral distilled water. Vortex. Check pH.

    • If pH < 4, the material has residual acid.

    • Remedy: Dissolve in DCM, wash with saturated NaHCO₃, dry over MgSO₄, and re-concentrate.

Q3: Can I store this in a standard polyethylene (PE) bottle?

  • Answer: No.

  • Reasoning: Chlorinated aromatics can permeate standard low-density plastics over time. Furthermore, plastics are permeable to oxygen.

  • Requirement: Use Borosilicate Glass (Amber) or Teflon (PTFE) lined containers.

Standard Operating Procedures (SOPs)

SOP-A: The "Inert Blanket" Packaging Protocol

Use this protocol for storage durations > 1 month.

  • Transfer: Place the compound in an Amber Glass vial with a screw cap (PTFE/Silicone septum).

  • Purge: Insert a long needle connected to an Argon or Nitrogen line (low flow) deep into the vial, just above the solid surface.

  • Vent: Insert a short "bleed" needle into the septum to allow air to escape.

  • Flush: Allow gas to flow for 60 seconds to displace atmospheric oxygen.

  • Seal: Simultaneously remove both needles. Wrap the cap junction with Parafilm® to create a secondary moisture barrier.

SOP-B: Re-Purification (Salvage Protocol)

Use this if purity drops below 95%.

  • Dissolution: Dissolve crude solid in minimal hot Ethanol or Isopropanol.

  • Filtration: Filter while hot to remove insoluble oligomers.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

  • Wash: Filter crystals and wash with cold Hexane (removes non-polar surface impurities).

  • Dry: Vacuum dry at 40°C for 4 hours.

Storage Decision Logic

Use this decision tree to determine the necessary rigor of your storage setup based on your experimental timeline.

StorageLogic Start Storage Duration? Short < 1 Week Start->Short Medium 1 - 4 Weeks Start->Medium Long > 1 Month Start->Long Action1 Amber Vial Room Temp Desiccator Short->Action1 Action2 Amber Vial +4°C Fridge Parafilm Seal Medium->Action2 Action3 Amber Vial Inert Gas Purge (Ar/N2) -20°C Freezer Double Containment Long->Action3

Figure 2: Workflow for selecting storage conditions based on project timelines.

References

  • National Toxicology Program (NTP). (2001). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). U.S. Department of Health and Human Services. Link

    • Relevance: Establishes the susceptibility of methyl-quinolines to oxidative degradation and metabolic hydroxylation, serving as a proxy for chemical oxid
  • Hayashi, N., et al. (2005). New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones.[3] Yakugaku Zasshi.[4] Link

    • Relevance: Details the mechanism of UV-induced C-Cl bond cleavage in halogen
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 8-Chloro-2-methylquinoline.[5]Link

    • Relevance: Provides baseline safety and handling data for chlorinated methylquinolines, reinforcing the need for cool/dry storage.
  • Central Drug House (CDH). (2020). Material Safety Data Sheet: 4-Methylquinoline.[6]Link

    • Relevance: Confirms light sensitivity and incompatibility with strong oxidizing agents for methyl-substituted quinolines.[4]

Sources

Troubleshooting

Minimizing impurities in the final product of 3,4-Dichloro-8-methylquinoline synthesis

Technical Support Center: 3,4-Dichloro-8-methylquinoline Synthesis Welcome to the technical support center for the synthesis of 3,4-Dichloro-8-methylquinoline. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Dichloro-8-methylquinoline Synthesis

Welcome to the technical support center for the synthesis of 3,4-Dichloro-8-methylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. It addresses common challenges and frequently asked questions encountered during the synthesis, focusing on practical, field-tested solutions to minimize impurities and maximize the yield and purity of your final product. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This guide is structured to follow the typical synthetic workflow, from starting materials to final purification.

Section 1: The Initial Condensation and Cyclization

The most common route to the quinoline core is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization.[1][2]

Question 1: My initial condensation of 2-methylaniline with diethyl ethoxymethylenemalonate (EMME) is incomplete or sluggish. What can I do?

Answer: Incomplete condensation is a common issue that introduces unreacted starting materials into the subsequent high-temperature cyclization step, leading to significant byproduct formation.

  • Causality: The reaction is a nucleophilic substitution of the ethoxy group on EMME by the aniline. The nucleophilicity of the aniline and the reaction temperature are key parameters. While 2-methylaniline is reasonably nucleophilic, reaction conditions must be optimized.

  • Troubleshooting & Protocol:

    • Solvent Choice: While the reaction can be run neat, using a high-boiling polar solvent like ethanol can ensure homogeneity and consistent heating.[3]

    • Temperature Control: For neat reactions, ensure uniform heating. Microwave irradiation is an excellent alternative to conventional heating, often reducing reaction times from hours to minutes and improving yields by preventing thermal degradation.[3][4]

    • Reaction Monitoring: Track the disappearance of the aniline starting material using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The intermediate, diethyl (2-methylanilino)methylenemalonate, is significantly less polar than the aniline.

Question 2: After the high-temperature cyclization step, I have a dark, tarry crude product with a low yield of the desired 8-methyl-4-hydroxyquinoline. What causes this and how can I prevent it?

Answer: The formation of tar and polymeric byproducts is a classic problem in quinoline synthesis, often resulting from the harsh conditions required for thermal cyclization.[2]

  • Causality: The cyclization is an intramolecular Friedel-Crafts-type acylation. Extremely high temperatures (often >250 °C in solvents like Dowtherm A) can cause decomposition of the intermediate and the product.[5] The reaction time and temperature must be carefully balanced to favor cyclization over degradation.[2][4]

  • Troubleshooting & Protocol:

    • Use a Cyclization Catalyst: Instead of relying solely on thermal energy, consider using a catalyst like Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid). This reagent facilitates cyclization under much milder conditions (e.g., 80-100 °C), significantly reducing charring and improving yields.[3]

    • Optimize Heating: Ensure the reaction is heated rapidly to the target temperature and held for the minimum time necessary for complete cyclization. Prolonged heating is detrimental. Monitor by TLC until the intermediate is consumed.

    • Purification of the Intermediate: If feasible, purifying the anilinomethylenemalonate intermediate after the initial condensation and before cyclization can dramatically improve the outcome of the high-temperature step by removing unreacted starting materials.

Section 2: The Chlorination Step

This critical step converts the 8-methyl-4-hydroxyquinoline intermediate into the target 3,4-Dichloro-8-methylquinoline, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅).[6]

Question 3: My chlorination reaction yields a mixture of products, including a significant amount of a mono-chlorinated species. How do I improve selectivity for the dichloro product?

Answer: Formation of mono-chlorinated impurities is common and typically results from incomplete reaction or hydrolysis. The primary mono-chloro byproduct is often 4-chloro-8-methylquinolin-2(1H)-one.[6]

  • Causality: The reaction proceeds via initial chlorination of the 4-hydroxy group, followed by chlorination of the 2-oxo group of the quinolone tautomer. Insufficient chlorinating agent or reaction time can lead to incomplete conversion. Furthermore, the dichloro product can be susceptible to hydrolysis during workup, reverting to a more stable mono-chloro-hydroxy species.

  • Troubleshooting & Protocol:

    • Reagent Stoichiometry: Use a sufficient excess of the chlorinating agent. A mixture of POCl₃ (as both reagent and solvent) and PCl₅ (typically 1.1-1.5 equivalents relative to the quinolone) is effective. PCl₅ helps to drive the reaction to completion.

    • Temperature and Time: Ensure the reaction is heated to reflux (around 110 °C for POCl₃) for an adequate duration (typically 2-4 hours). Monitor the reaction by quenching a small aliquot in ice water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

    • Anhydrous Conditions: The reaction is highly sensitive to water. Use oven-dried glassware and ensure all reagents are anhydrous. Moisture will consume the chlorinating agent and promote hydrolysis.

    • Careful Workup: After the reaction is complete, cool the mixture and pour it slowly onto crushed ice with vigorous stirring. Avoid a rapid temperature increase, which can promote hydrolysis. Neutralize the acidic solution carefully with a cold base like aqueous sodium carbonate or ammonia.

dot

chlorination_pathway cluster_main Reaction Pathways Intermediate 8-Methyl-4-hydroxy -quinolin-2(1H)-one Target 3,4-Dichloro-8-methylquinoline Intermediate->Target POCl₃ / PCl₅ (Complete Reaction) Impurity1 4-Chloro-8-methyl -quinolin-2(1H)-one Intermediate->Impurity1 Incomplete Chlorination Impurity2 2-Chloro-8-methyl -4-hydroxyquinoline Target->Impurity2 Workup Hydrolysis

Caption: Chlorination pathways and common impurity formation.

Question 4: I am observing a product that appears to have lost one of the chlorine atoms. Is this possible?

Answer: Yes, reductive dechlorination is a known side reaction for chloro-substituted heteroaromatics.[7] This can lead to impurities such as 3-chloro-8-methylquinoline or 4-chloro-8-methylquinoline.

  • Causality: Dechlorination can occur under certain conditions, for instance, in the presence of reducing agents or certain metal catalysts.[8][9] It can also happen during subsequent reaction steps if reductive conditions are employed.

  • Troubleshooting:

    • Avoid Reductive Conditions: Be mindful of reagents and conditions in downstream steps. If performing a reaction like a Suzuki or Buchwald-Hartwig coupling at one of the chloro positions, carefully select the catalyst and conditions to avoid competitive dechlorination.

    • Inert Atmosphere: While less common during the chlorination step itself, performing subsequent reactions under an inert atmosphere (Nitrogen or Argon) can minimize side reactions.

    • Purification: These dechlorinated impurities often have different polarities and can typically be separated from the desired dichloro product by column chromatography or careful recrystallization.

Section 3: Purification and Analysis

Purifying the final product is crucial for obtaining material that meets the stringent requirements for drug development and research.

Question 5: What is the best method to purify the crude 3,4-Dichloro-8-methylquinoline?

Answer: A combination of techniques is often most effective. The choice depends on the scale of the reaction and the nature of the impurities.

  • Step 1: Aqueous Workup and Extraction: After quenching the chlorination reaction, neutralize the aqueous layer and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove inorganic salts and residual base.[10]

  • Step 2: Recrystallization: This is the most effective method for removing minor impurities and obtaining highly pure, crystalline material on a larger scale.[11][12]

    • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[13] Good starting points for dichloroquinolines are isopropanol, ethanol, acetonitrile, or mixed solvent systems like hexane/ethyl acetate.[14] Perform small-scale solubility tests to find the optimal solvent or solvent pair.

  • Step 3: Column Chromatography: If recrystallization fails to remove closely related impurities (e.g., mono-chlorinated species), column chromatography is necessary.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The less polar dichloro product will elute before the more polar mono-chloro-hydroxy impurities. Monitor fractions by TLC.[15][16]

dot

purification_workflow start Crude Product (Post-Workup) recrystall Recrystallization (e.g., Ethanol/Hexane) start->recrystall check_purity1 Check Purity (TLC, LC-MS, NMR) recrystall->check_purity1 column_chrom Silica Gel Column Chromatography check_purity1->column_chrom <99% Pure final_product Pure 3,4-Dichloro-8- methylquinoline check_purity1->final_product >99% Pure check_purity2 Check Purity (TLC, LC-MS, NMR) column_chrom->check_purity2 check_purity2->final_product

Sources

Optimization

Enhancing the stability of 3,4-Dichloro-8-methylquinoline for in vivo studies

Technical Support Center: 3,4-Dichloro-8-methylquinoline A Guide to Enhancing In Vivo Stability for Preclinical Research Welcome to the technical support center for 3,4-Dichloro-8-methylquinoline. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Dichloro-8-methylquinoline

A Guide to Enhancing In Vivo Stability for Preclinical Research

Welcome to the technical support center for 3,4-Dichloro-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during in vivo studies. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to design robust and successful experiments.

The quinoline scaffold is a "privileged substructure" in drug design, known for a wide range of biological activities.[1][2] However, the introduction of dichloro- and methyl-substituents on the 8-methylquinoline core presents unique stability challenges that must be proactively addressed to ensure reliable and reproducible in vivo data. This guide will walk you through troubleshooting common issues and provide answers to frequently asked questions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might encounter during your in vivo experiments with 3,4-Dichloro-8-methylquinoline.

Scenario 1: High Variability or Poor Efficacy In Vivo

  • Question: My in vivo efficacy results with 3,4-Dichloro-8-methylquinoline are highly variable between animals, and the observed effect is much lower than my in vitro data suggested. What could be the problem?

  • Answer: This discrepancy often points to one of two main culprits: metabolic instability or poor bioavailability due to formulation issues. It is crucial to systematically determine the root cause.

    • Metabolic Instability: The quinoline ring system and its substituents can be targets for metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver.[3] Oxidation of the quinoline ring or the methyl group can lead to rapid clearance and a short biological half-life.[3][4]

      • Troubleshooting Steps:

        • Conduct an in vitro metabolic stability assay: Before proceeding with further in vivo work, incubate 3,4-Dichloro-8-methylquinoline with liver microsomes (from the same species as your animal model) in the presence and absence of NADPH (a cofactor for CYP enzymes).[5] A significant decrease in the parent compound concentration in the presence of NADPH confirms metabolic liability.[5]

        • Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed.[3] Common metabolic pathways for quinolines include N-oxidation and hydroxylation.[3] Knowing the "soft spots" on your molecule can guide future chemical modifications if needed.

    • Formulation-Driven Instability (Physical Instability): 3,4-Dichloro-8-methylquinoline is predicted to be a poorly water-soluble, lipophilic compound. If your formulation is not optimized, the compound can precipitate upon injection into the aqueous environment of the bloodstream, leading to low and erratic drug exposure.[6]

      • Troubleshooting Steps:

        • Visually Inspect Your Dosing Solution: Before each injection, check for any signs of precipitation or cloudiness.[6]

        • Perform a Kinetic Solubility Assay: Test the solubility of your compound in your final formulation vehicle over time. A common issue is a compound that dissolves initially but crashes out after a few hours.

        • Re-evaluate Your Vehicle: For poorly soluble compounds, simple aqueous vehicles are often inadequate. Consider using solubilizing excipients such as co-solvents (e.g., PEG300, DMSO), surfactants (e.g., Tween 80, Kolliphor® EL), or cyclodextrins.[6][7] Lipid-based formulations can also significantly enhance the bioavailability of lipophilic drugs.[7][8]

Scenario 2: Dosing Solution Appears Unstable

  • Question: My stock solution of 3,4-Dichloro-8-methylquinoline in DMSO is developing a yellow tint, and I'm seeing a loss of potency over time. What is happening?

  • Answer: This suggests chemical instability, likely due to oxidation or photodegradation. Halogenated aromatic compounds and electron-rich heterocycles can be susceptible to such degradation.[9]

    • Troubleshooting Steps:

      • Conduct a Forced Degradation Study: This is a systematic way to identify the compound's vulnerabilities.[10][11] Expose solutions of your compound to a range of stress conditions:

        • Acidic/Basic Hydrolysis: 0.1 N HCl / 0.1 N NaOH

        • Oxidation: 3% H₂O₂

        • Photostability: Expose to light according to ICH Q1B guidelines.[10]

        • Thermal Stress: Elevated temperature (e.g., 60°C).[10]

      • Develop a Stability-Indicating HPLC Method: Use the results from your forced degradation study to develop an HPLC method that can separate the parent compound from its degradation products.[11][12] This is essential for accurately quantifying the stability of your formulations.

      • Implement Protective Measures:

        • Storage: Store stock solutions frozen (-20°C or -80°C) and protected from light (e.g., in amber vials).[11]

        • Antioxidants: If oxidative degradation is confirmed, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or Vitamin E to your formulation.

        • pH Control: If hydrolysis is pH-dependent, use buffers to maintain the pH at its most stable point.[13]

Frequently Asked Questions (FAQs)

  • Q1: What is the most likely metabolic "soft spot" on 3,4-Dichloro-8-methylquinoline?

    • A1: While experimental data is required for confirmation, likely sites of metabolism on the quinoline scaffold include oxidation of the heterocyclic ring to form an N-oxide or quinolinone derivative, and hydroxylation of the methyl group.[3][14][15] The electron-withdrawing chloro groups may influence the regioselectivity of these transformations.

  • Q2: How do I choose the best formulation strategy for my in vivo study?

    • A2: The choice depends on the compound's physicochemical properties and the intended route of administration.[16] A tiered approach is recommended:

      • Simple Co-solvent Systems: For initial range-finding studies, a mixture like DMSO/PEG300/Saline might be sufficient.[6] Keep the percentage of organic solvent as low as possible to avoid vehicle toxicity.[6]

      • Surfactant-based Formulations: If solubility remains an issue, adding a surfactant like Tween 80 can help create a micellar solution or microemulsion, improving stability and absorption.[7]

      • Cyclodextrin Complexes: For certain molecules, inclusion in a cyclodextrin cavity can dramatically increase aqueous solubility.[7]

      • Lipid-Based Delivery Systems (LBDDS): For highly lipophilic compounds, dissolving the drug in oils and surfactants (e.g., a self-emulsifying drug delivery system or SEDDS) is a powerful strategy to improve oral bioavailability.[8]

  • Q3: What analytical techniques are essential for a stability study?

    • A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the cornerstone of stability testing.[12][17] A validated, stability-indicating HPLC method is required to separate and quantify the active pharmaceutical ingredient (API) from any degradation products or impurities.[11]

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study

This protocol will help you identify the intrinsic stability characteristics of 3,4-Dichloro-8-methylquinoline.

Materials:

  • 3,4-Dichloro-8-methylquinoline

  • HPLC-grade Acetonitrile and Water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: In separate, clearly labeled amber vials, mix your stock solution with the stressor solutions to achieve a final compound concentration of ~50 µg/mL.

    • Acid: Compound + 0.1 N HCl

    • Base: Compound + 0.1 N NaOH

    • Oxidation: Compound + 3% H₂O₂

    • Control: Compound + 50:50 Acetonitrile:Water

  • Incubation: Store the acid, base, and oxidation vials at 40-60°C for 24-48 hours. Keep the control at 4°C.

  • Sampling & Analysis: At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each vial. If necessary, neutralize the acid/base samples. Analyze all samples by a general-purpose HPLC method to observe the appearance of new peaks (degradants) and the decrease in the parent peak area.[10]

Data Summary Table

Table 1: Potential Degradation Pathways and Mitigation Strategies

Instability Type Potential Cause Triggering Conditions Analytical Indication Primary Mitigation Strategy
Metabolic Cytochrome P450 (CYP) enzyme activityIn vivo biological environmentRapid clearance, short t½, metabolite peaks in plasmaCo-administration with a CYP inhibitor (for mechanistic studies), chemical modification of metabolic soft spots
Chemical (Oxidation) Reaction with molecular oxygen or reactive oxygen speciesExposure to air, peroxides in excipientsAppearance of new peaks in HPLC, color change in solutionStore under inert gas (N₂), use light-resistant containers, add antioxidants (e.g., BHT)
Chemical (Hydrolysis) Reaction with waterHighly acidic or basic pHpH-dependent degradation in forced degradation studiesFormulate with buffers to maintain optimal pH, lyophilization
Chemical (Photolysis) Energy absorption from UV or visible lightExposure to lightDegradation in samples exposed to light vs. dark controlsStore and handle in amber vials or under low-light conditions
Physical Poor aqueous solubilityIntroduction of a non-aqueous concentrate into an aqueous medium (in vivo or in vitro)Precipitation, inconsistent dosing, high variability in PK dataUse of solubilizing excipients (co-solvents, surfactants, cyclodextrins), particle size reduction

Visualizations: Workflows and Decision Trees

Below are diagrams created using DOT language to visualize key decision-making processes in your stability studies.

Diagram 1: Troubleshooting In Vivo Instability

Troubleshooting_In_Vivo_Instability start High In Vivo Variability or Low Efficacy Observed check_formulation Is the formulation physically stable? (e.g., clear, no precipitation) start->check_formulation formulation_issue Formulation Issue: Compound is precipitating in vivo. check_formulation->formulation_issue No check_metabolism Is the compound metabolically stable? check_formulation->check_metabolism Yes reformulate ACTION: Reformulate (Add co-solvents, surfactants, etc.) formulation_issue->reformulate end_point Proceed with Optimized Formulation & Dosing Regimen reformulate->end_point metabolism_issue Metabolic Instability: Compound is rapidly cleared. check_metabolism->metabolism_issue No check_metabolism->end_point Yes pk_study ACTION: Conduct PK study with microsomal stability data to confirm. metabolism_issue->pk_study pk_study->end_point

A decision tree for troubleshooting poor in vivo results.

Diagram 2: Workflow for Developing a Stable Formulation

Formulation_Development_Workflow start Start: Poorly Soluble Compound (3,4-Dichloro-8-methylquinoline) preform 1. Pre-formulation Characterization (Solubility, pKa, LogP) start->preform forced_deg 2. Forced Degradation Study (pH, Oxidation, Light, Heat) preform->forced_deg select_excipients 3. Select Excipients Based on Data (Buffers, Solubilizers, Antioxidants) forced_deg->select_excipients prototype 4. Prepare Prototype Formulations (e.g., Co-solvent, SEDDS, Cyclodextrin) select_excipients->prototype stability_test 5. Assess Physical & Chemical Stability (Visual, HPLC analysis over time) prototype->stability_test optimize Optimize Excipient Ratios stability_test->optimize Not Stable final 6. Final Formulation Ready for In Vivo Dosing stability_test->final Stable optimize->prototype

A workflow for systematic formulation development.

References

  • Metabolic stability, drug-drug interaction and permeability screening results for mefloquine and interesting next generation quinoline methanols. (n.d.). ResearchGate. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). PMC. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC. [Link]

  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (n.d.). Preprints.org. [Link]

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. (2018). JETIR.org. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). *Ascent+. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Pharma Stability. [Link]

  • Quinoline derivative and their pharmacological & medicinal potential. (2022). Neliti. [Link]

  • Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. (2011). MDPI. [Link]

  • Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). (n.d.). ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science. [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). IOPscience. [Link]

  • Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. (1994). PubMed. [Link]

  • Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. (2000). PubMed. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2024). Pharmaguideline. [Link]

  • Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). (2001). National Toxicology Program. [Link]

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2021). MDPI. [Link]

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. (2011). Journal of Medicinal Chemistry. [Link]

  • Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. (2013). PMC. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Strains of P. falciparum. (2015). CUNY Academic Works. [Link]

Sources

Reference Data & Comparative Studies

Validation

How to confirm the structure of synthesized 3,4-Dichloro-8-methylquinoline derivatives

Executive Summary: The Isomer Challenge In the development of quinoline-based bioisosteres—particularly for antimalarial and kinase inhibitor scaffolds—the synthesis of 3,4-dichloro-8-methylquinoline presents a specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the development of quinoline-based bioisosteres—particularly for antimalarial and kinase inhibitor scaffolds—the synthesis of 3,4-dichloro-8-methylquinoline presents a specific regiochemical challenge.[1] The standard synthetic route (often involving Vilsmeier-Haack cyclization or POCl3 chlorination of 4-hydroxy-quinolines) frequently yields a mixture of regioisomers, most notably the 2,4-dichloro analogue.[1]

Distinguishing the target 3,4-dichloro motif from the 2,4-dichloro impurity is non-trivial due to their identical molecular weight and similar polarity. This guide outlines a definitive, self-validating characterization protocol, comparing the efficacy of NMR, Mass Spectrometry, and X-ray Crystallography.

Part 1: Comparative Analysis of Characterization Techniques[2][3]

The following table compares the three primary modalities for confirming the structure of halogenated quinolines. While X-ray crystallography is definitive, it is often a bottleneck. The recommended workflow prioritizes a "Spectroscopic Triangulation" approach (MS + 1H NMR + NOESY) which offers 99% confidence in <4 hours.

Table 1: Performance Matrix of Structural Elucidation Methods
Feature1H / 2D NMR (Recommended)HR-MS (Supporting)X-ray Crystallography (Definitive)
Primary Utility Regioisomer differentiation (3,4- vs 2,4-dichloro).[1]Elemental composition & Halogen count.[1][2]Absolute stereochemistry & connectivity.
Differentiation Power High .[1] Distinguishes H-2 (singlet) from H-3 (singlet).Low . Isomers have identical Mass/Charge (m/z).[1]Absolute . Unambiguous structural proof.
Sample Requirement ~5-10 mg (Recoverable).[1][3]<1 mg (Destructive).Single crystal (Hard to grow).
Time to Result 1–4 Hours.<30 Minutes.[1]Days to Weeks.
Cost Efficiency High.Very High.Low.

Part 2: The Primary Protocol – NMR Spectroscopy

Objective: To differentiate the target 3,4-dichloro-8-methylquinoline from its 2,4-dichloro isomer using chemical shift logic and through-space interactions.

The "H-2 vs. H-3" Diagnostic Check

The most rapid confirmation lies in the proton chemical shifts of the pyridine ring (the heterocyclic portion).

  • Target Molecule (3,4-Dichloro): The proton at position 2 (H-2 ) is flanked by the ring nitrogen and the chlorine at C-3. The electronegative nitrogen and the deshielding cone of the aromatic ring shift this proton significantly downfield.

    • Expected Shift:δ 8.8 – 9.1 ppm (Singlet) .

  • Common Impurity (2,4-Dichloro): The proton is at position 3 (H-3 ).[1] It is shielded relative to H-2 because it is not adjacent to the nitrogen.

    • Expected Shift:δ 7.4 – 7.6 ppm (Singlet) .

Critical Causality: If your singlet appears upfield (< 8.0 ppm), you have likely synthesized the 2,4-dichloro isomer, regardless of the integration values.

Validating the 8-Methyl Position (NOESY)

To confirm the methyl group is at position 8 (and not 5, 6, or 7), you must map the Nuclear Overhauser Effect (NOE) interactions.

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Logic: The methyl protons (approx. δ 2.6-2.8 ppm) will show a cross-peak only with the proton spatially closest to them.[1]

    • 8-Methyl: Shows NOE correlation with H-7 .[1]

    • H-2: Should show NO correlation with the methyl group (too distant).[1]

Part 3: The Supporting Protocol – Mass Spectrometry

Objective: To confirm the presence of exactly two chlorine atoms.

While MS cannot distinguish isomers, it validates the "Dichloro" component via the isotope pattern. Chlorine exists naturally as ³⁵Cl (75%) and ³⁷Cl (25%).[4]

  • Protocol: Acquire HR-MS (ESI+ or EI).

  • Acceptance Criteria: Look for the characteristic 9:6:1 intensity ratio for the molecular ion cluster:

    • M (³⁵Cl + ³⁵Cl) : 100% Relative Intensity

    • M+2 (³⁵Cl + ³⁷Cl) : ~65% Relative Intensity

    • M+4 (³⁷Cl + ³⁷Cl) : ~10% Relative Intensity

Note: If the ratio is 3:1, you have a mono-chloro impurity. If 1:1, you may have bromo-contamination (unlikely here).

Part 4: Experimental Workflow & Visualization

Structural Elucidation Logic Map

The following diagram illustrates the decision logic required to validate the structure.

Structural_Validation_Logic Start Crude Product (3,4-Dichloro-8-Me-Quinoline?) MS_Step Step 1: Mass Spectrometry (Check Isotope Pattern) Start->MS_Step Isotope_Fail Pattern != 9:6:1 (Mono/Tri-chloro impurity) MS_Step->Isotope_Fail Incorrect Cl count Isotope_Pass Pattern = 9:6:1 (Dichloro confirmed) MS_Step->Isotope_Pass Correct Cl count NMR_Step Step 2: 1H NMR (DMSO-d6) Analyze Singlet Region Isotope_Pass->NMR_Step H3_Singlet Singlet at 7.4 - 7.6 ppm (Indicates H-3) NMR_Step->H3_Singlet Shielded Singlet H2_Singlet Singlet at 8.8 - 9.1 ppm (Indicates H-2) NMR_Step->H2_Singlet Deshielded Singlet Conclusion_24 IDENTIFIED: 2,4-Dichloro Isomer (Reject) H3_Singlet->Conclusion_24 NOE_Step Step 3: 2D NOESY Check Methyl Interactions H2_Singlet->NOE_Step NOE_Fail NOE: Me ↔ H-5/H-6 (Wrong Me Regioisomer) NOE_Step->NOE_Fail NOE_Pass NOE: Me ↔ H-7 (8-Me Confirmed) NOE_Step->NOE_Pass Final_Valid VALIDATED STRUCTURE 3,4-Dichloro-8-methylquinoline NOE_Pass->Final_Valid

Caption: Decision matrix for distinguishing regioisomers using MS and NMR spectral gates.

Detailed Experimental Protocol (NMR)

Reagents:

  • Deuterated Solvent: DMSO-d6 (preferred for solubility) or CDCl3.[1]

  • Internal Standard: TMS (0.00 ppm).

Procedure:

  • Sample Prep: Dissolve 5–10 mg of the synthesized solid in 0.6 mL DMSO-d6. Ensure the solution is clear; filter if necessary to prevent line broadening.

  • Acquisition (1H):

    • Sweep width: -2 to 14 ppm.

    • Scans: 16 (minimum).

    • Relaxation delay: 1.0 s (sufficient for qualitative assignment).

  • Acquisition (NOESY):

    • Mixing time: 300–500 ms.

    • Points: 2048 x 256.[1]

  • Analysis:

    • Identify the Methyl: Look for a singlet integrating to 3H around 2.6–2.8 ppm.

    • Identify H-2: Look for the most downfield singlet (integrate 1H).[1]

    • Verify NOE: Check the intersection of the Methyl ppm (F2 axis) and the Aromatic region (F1 axis). You must see a correlation to a doublet (H-7) but not to the singlet (H-2).

References

  • National Institutes of Health (NIH) - PMC. (2011).[1] 8-Chloro-2-methylquinoline Crystal Structure Analysis. Retrieved from [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]

  • MDPI. (2000).[1] Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Retrieved from [Link]

  • University of Illinois. (2010). NMR Chemical Shifts of Trace Impurities and Common Solvents. Retrieved from [Link]

Sources

Comparative

In Vivo Validation of Novel 8-Methylquinoline Anticancer Agents: A Comparative Technical Guide

Executive Summary & Strategic Rationale The development of 8-methylquinoline (8-MQ) derivatives represents a paradigm shift from traditional DNA-alkylating metallodrugs (e.g., Cisplatin) toward metal-coordinating ionopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The development of 8-methylquinoline (8-MQ) derivatives represents a paradigm shift from traditional DNA-alkylating metallodrugs (e.g., Cisplatin) toward metal-coordinating ionophores . Unlike platinum-based therapies that rely on covalent DNA binding—often leading to high systemic toxicity and resistance—8-MQs primarily function by hijacking intracellular copper homeostasis (Cuproptosis) and inducing massive Reactive Oxygen Species (ROS) accumulation [1, 3].

This guide provides a rigorous framework for the in vivo validation of these compounds. It addresses the critical translational gap: converting potent in vitro IC50 values (often nanomolar) into sustained tumor regression in xenograft models without the nephrotoxicity associated with standard care.

Key Comparative Advantage
FeatureCisplatin (Standard of Care) Novel 8-Methylquinolines
Primary Mechanism DNA Crosslinking (Genotoxic)Copper Ionophore / ROS Induction [1]
Drug Resistance High (via efflux pumps/DNA repair)Low (targets mitochondrial metabolism)
Toxicity Profile Nephrotoxic, OtotoxicHepatotoxic potential (manageable)
Selectivity Low (attacks all dividing cells)High (exploits tumor copper avidity)

Mechanistic Grounding: The Copper Ionophore Pathway[1][2]

To validate 8-MQs effectively, one must measure the correct biomarkers. These compounds act as "Trojan Horses," binding extracellular copper (


), transporting it across the lipophilic membrane, and releasing it within the mitochondria. This triggers the aggregation of lipoylated TCA cycle proteins (DLAT) and destabilizes Fe-S clusters, a process distinct from apoptosis known as Cuproptosis  [3].
Diagram 1: Mechanism of Action (Cuproptosis vs. Apoptosis)[1]

G Extracellular Extracellular Space (High Cu2+) Cu_Complex 8-MQ-Cu(II) Complex Extracellular->Cu_Complex Chelation of Cu2+ Membrane Cell Membrane Intracellular Cytosol Membrane->Intracellular Mitochondria Mitochondria Intracellular->Mitochondria Redox Cycling Compound 8-MQ Compound (Lipophilic) Compound->Extracellular Administration Cu_Complex->Membrane Passive Diffusion ROS ROS Burst (Oxidative Stress) Mitochondria->ROS Fenton Reaction Proteasome Proteasome Inhibition Mitochondria->Proteasome Ubiquitin Accumulation Death Tumor Cell Death (Cuproptosis/Apoptosis) ROS->Death Proteasome->Death

Caption: 8-MQ compounds chelate extracellular copper, penetrate the cell, and trigger mitochondrial ROS and proteasome inhibition leading to cell death.

In Vivo Experimental Design

The validity of your data rests on the rigor of your model. For 8-MQ derivatives, solubility is often the limiting factor. The following protocol uses a BALB/c nude mouse xenograft model , the gold standard for small molecule efficacy testing [5].

Formulation Strategy (Critical)

8-methylquinolines are lipophilic. Standard saline formulations will precipitate, leading to erratic absorption and false negatives.

  • Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

  • Alternative: 20% Captisol® (Sulfobutyl ether beta-cyclodextrin) if pH stability allows.

Detailed Protocol Workflow

Step 1: Inoculation

  • Cell Line: A549 (Lung) or MCF-7 (Breast) are highly copper-dependent.

  • Procedure: Inject

    
     cells suspended in 100 µL Matrigel/PBS (1:1) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
    

Step 2: Randomization

  • Wait until tumors reach 100–150 mm³ (approx. 10-14 days).

  • Randomize mice into groups (n=8 per group) to ensure equal average tumor volume across cohorts.

Step 3: Treatment Regimens

  • Group A (Vehicle Control): Solvent only, IP, q.d.

  • Group B (Positive Control): Cisplatin, 4 mg/kg, IP, once weekly (Q7D).

  • Group C (8-MQ Low Dose): 10 mg/kg, Oral/IP, q.d.

  • Group D (8-MQ High Dose): 30 mg/kg, Oral/IP, q.d.

Step 4: Monitoring

  • Efficacy: Measure tumor dimensions (

    
    ) every 2 days. Calculate volume: 
    
    
    
    .
  • Toxicity: Weigh mice daily. >20% weight loss requires euthanasia.

Diagram 2: Validation Workflow Timeline

Workflow cluster_endpoints Endpoints Start Cell Culture (A549/MCF-7) Inoculation Sub-Q Injection (Day 0) Start->Inoculation Growth Tumor Growth (100-150 mm3) Inoculation->Growth Random Randomization (Day 10-14) Growth->Random Dosing Treatment Phase (21 Days) Random->Dosing TGI Tumor Vol (Efficacy) Dosing->TGI BW Body Weight (Toxicity) Dosing->BW Histo H&E / IHC (Mechanism) Dosing->Histo

Caption: Timeline from cell expansion to necropsy. Randomization at 100mm³ is critical for statistical validity.

Comparative Performance Data

The following data structure represents typical results for a potent 8-MQ derivative compared to Cisplatin. Note the divergence in toxicity (Body Weight).

Table 1: Efficacy and Safety Comparison (Day 21)
MetricVehicle ControlCisplatin (4 mg/kg)8-MQ Novel (30 mg/kg) Interpretation
Final Tumor Vol (

)



8-MQ shows comparable/superior efficacy.
Tumor Growth Inhibition (TGI) -64% 67% High potency confirmed.
Body Weight Change +2%-18% -4% Key Differentiator: 8-MQ lacks systemic cachexia.
Kidney Histology NormalTubular NecrosisNormal/Mild8-MQ avoids nephrotoxicity.
Survival Rate 100%75% (Toxicity deaths)100%Superior therapeutic index.

Data Analysis Insight: While Cisplatin is effective, the -18% body weight loss indicates severe systemic toxicity. The 8-MQ compound achieves similar TGI (67%) with minimal weight loss (-4%), suggesting a wider therapeutic window. This is often due to the 8-methyl group providing steric hindrance that reduces non-specific protein binding compared to non-methylated quinolines [7].

Post-Study Analysis & Histology

To prove the mechanism (Part 2: Scientific Integrity), you cannot rely solely on tumor shrinkage. You must validate the pathway ex vivo.

  • Immunohistochemistry (IHC): Stain tumor sections for Ki-67 (proliferation marker) and Cleaved Caspase-3 (apoptosis marker).

  • Copper Quantification: Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) on tumor tissue vs. normal tissue.

    • Expected Result: 8-MQ treated tumors should show significantly elevated Copper levels compared to control, confirming the ionophore mechanism [3].

  • ROS Assessment: Stain fresh frozen tissue with DHE (Dihydroethidium) to visualize oxidative stress levels.

References

  • Selective Targeting of Cancer Cells by Copper Ionophores: An Overview. PubMed Central. Available at: [Link]

  • Copper-induced cell death mechanisms and their role in the tumor microenvironment. Frontiers in Oncology. Available at: [Link]

  • Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death. PubMed Central. Available at: [Link]

  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis. MDPI. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. PubMed. Available at: [Link]

Validation

Comparing the synthetic efficiency of different routes to 3,4-Dichloro-8-methylquinoline

An Expert's Comparative Guide to the Synthetic Efficiency of Routes to 3,4-Dichloro-8-methylquinoline For professionals in chemical research and pharmaceutical development, the strategic selection of a synthetic pathway...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Synthetic Efficiency of Routes to 3,4-Dichloro-8-methylquinoline

For professionals in chemical research and pharmaceutical development, the strategic selection of a synthetic pathway is paramount. It dictates not only the feasibility and economic viability of a project but also its timeline and environmental impact. The compound 3,4-Dichloro-8-methylquinoline is a key heterocyclic building block, valued for its utility in constructing more complex, pharmacologically active molecules. The two chlorine atoms at the C3 and C4 positions offer distinct reactive sites for further functionalization, making it a versatile scaffold in medicinal chemistry.

This guide provides a detailed, field-tested comparison of the most prominent synthetic routes to 3,4-Dichloro-8-methylquinoline, grounded in established chemical principles and practical laboratory considerations. We will dissect each pathway, evaluating them on critical performance metrics to empower researchers to make informed, efficient, and strategic decisions.

Route 1: The Gould-Jacobs Reaction: A Classic, Step-Wise Approach

The Gould-Jacobs reaction, first reported in 1939, is a robust and widely employed method for quinoline synthesis.[1] The pathway involves the initial condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature cyclization and subsequent functional group manipulations to arrive at the target structure.[2][3]

Scientific Rationale & Experimental Protocol

The logic of this multi-step synthesis lies in the sequential and controlled construction of the quinoline core from simple, readily available precursors.

  • Condensation: The synthesis begins with the nucleophilic substitution of 2-methylaniline on diethyl 2-(ethoxymethylene)malonate (EMME). This step is typically performed by heating the neat reactants, leading to the formation of diethyl ((2-methylphenyl)amino)methylene)malonate. The removal of ethanol drives the reaction to completion.

  • Thermal Cyclization: The intermediate is subjected to high temperatures (240-260 °C) in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A. This triggers an intramolecular electrophilic cyclization onto the aniline ring, followed by the elimination of a second molecule of ethanol to form the aromatic quinoline core, yielding ethyl 4-hydroxy-8-methylquinoline-3-carboxylate.[2][3] This high-energy step is the crux of the Gould-Jacobs pathway and is often the primary yield-limiting transformation.

  • Saponification & Decarboxylation: The resulting ester is hydrolyzed to its corresponding carboxylic acid using a strong base like sodium hydroxide. Subsequent acidification and heating cause decarboxylation, furnishing 4-hydroxy-8-methylquinoline.[2] This two-step process removes the ester group, which was essential for activating the cyclization, but is not needed in the final product.

  • Di-chlorination: The final and most critical transformation is the conversion of the 4-hydroxyquinoline intermediate to the target 3,4-dichloro derivative. This requires a potent chlorinating agent capable of replacing the hydroxyl group and chlorinating the electron-rich C3 position. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is commonly used under reflux to drive this exhaustive chlorination.[4]

Visual Workflow: Gould-Jacobs Pathway

Gould_Jacobs_Workflow cluster_0 Starting Materials cluster_1 Synthesis Steps A 2-Methylaniline C Condensation Intermediate A->C Condensation (Heat, -EtOH) B Diethyl Ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-8-methylquinoline-3-carboxylate C->D Thermal Cyclization (~250°C, -EtOH) E 4-Hydroxy-8-methylquinoline D->E 1. Saponification (NaOH) 2. Decarboxylation (Heat, H+) F 3,4-Dichloro-8-methylquinoline E->F Di-chlorination (POCl3, PCl5)

Caption: Step-wise synthesis of 3,4-Dichloro-8-methylquinoline via the Gould-Jacobs reaction.

Route 2: The Friedländer Annulation: A Convergent Alternative

The Friedländer synthesis, developed by Paul Friedländer in 1882, offers a more convergent route to quinolines.[5] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7][8]

Scientific Rationale & Experimental Protocol

The core principle of the Friedländer route is the rapid and direct formation of the quinoline ring system from two key fragments in a single cyclocondensation step.

  • A More Practical Friedländer-type Approach: A more realistic strategy involves synthesizing a precursor. For instance, reacting 2-amino-3-methylacetophenone with ethyl chloroacetate under basic conditions could theoretically lead to an intermediate that, upon cyclization and subsequent chlorination, yields the target molecule.

  • Cyclocondensation: The reaction typically proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the quinoline ring.[5] Various catalysts, from strong acids and bases to modern Lewis acids like neodymium(III) nitrate, can be employed to promote this reaction.[5][8]

However, the primary challenge of the Friedländer route for this specific target is the synthesis of the requisite 2-amino-3-methylaryl ketone. This precursor is not a common commodity chemical and would require a separate, multi-step synthesis, thereby diminishing the apparent step-economy of the overall pathway.

Visual Workflow: Conceptual Friedländer Pathway

Friedlander_Workflow cluster_0 Precursor Synthesis (Often Required) cluster_1 Friedländer Annulation A Simple Aromatics B 2-Amino-3-methylaryl Ketone A->B Multi-step Synthesis D Quinoline Precursor B->D Cyclocondensation (Acid or Base) C α-Methylene Ketone C->D E 3,4-Dichloro-8-methylquinoline D->E Further Chlorination (If necessary)

Sources

Comparative

Structure-activity relationship (SAR) studies of 3,4-Dichloro-8-methylquinoline analogs

This guide provides a technical analysis of the structure-activity relationships (SAR) surrounding 3,4-Dichloro-8-methylquinoline and its derivatives. While 3,4-dichloro-8-methylquinoline (CAS 1204810-11-6 for the 7-brom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structure-activity relationships (SAR) surrounding 3,4-Dichloro-8-methylquinoline and its derivatives.

While 3,4-dichloro-8-methylquinoline (CAS 1204810-11-6 for the 7-bromo derivative) acts primarily as a high-value building block in medicinal chemistry, its specific substitution pattern offers unique pharmacological properties compared to classic quinolines like Chloroquine (7-chloro) or Primaquine (8-amino). This guide explores its utility in designing agents for antiparasitic (Malaria/Leishmania) and anticancer (Kinase inhibition) applications.

Content Type: Technical Comparison & Optimization Guide Primary Audience: Medicinal Chemists, Lead Optimization Scientists Focus: Scaffold Pharmacophore Analysis & Experimental Validation

Executive Summary: The Scaffold Advantage

The 3,4-dichloro-8-methylquinoline core represents a "privileged scaffold" modification. Unlike standard 4-aminoquinolines, this specific trisubstituted arrangement addresses three critical failure points in early drug discovery: Metabolic Stability , Lipophilicity , and Resistance Evasion .

Scaffold Comparison: Why this Analog?
FeatureStandard (e.g., Chloroquine/Primaquine)3,4-Dichloro-8-methyl AnalogMechanism of Improvement
C-8 Position H or NH₂ (Metabolically active)Methyl (-CH₃) Metabolic Blockade: The 8-methyl group sterically hinders N-oxidation at N1 and blocks Phase I metabolism at C8.
C-3/C-4 Positions H or AlkylDichloro (-Cl, -Cl) Electronic Modulation: Strong electron-withdrawing groups (EWG) reduce the pKa of the ring nitrogen, altering biodistribution and lysosomal trapping.
Lipophilicity Moderate (logP ~4.6)High (logP > 5.5) Membrane Permeability: Increased lipophilicity enhances passive diffusion across parasitic membranes or the blood-brain barrier (BBB).
Resistance High (Efflux pumps recognize core)Low (Novel Shape) Efflux Evasion: The bulkier 3,4-dichloro substitution alters the molecular footprint, potentially evading PfCRT (Chloroquine Resistance Transporter).

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold relies on the interplay between the electron-deficient pyridine ring and the sterically crowded 8-position.

The Pharmacophore Map

SAR_Map Core 3,4-Dichloro-8-methylquinoline (Scaffold) Pos34 Positions 3 & 4 (Cl) Electron Withdrawal Core->Pos34 Pos8 Position 8 (Methyl) Steric/Metabolic Shield Core->Pos8 PosN1 N1 Nitrogen H-Bond Acceptor Core->PosN1 pKa Reduces Basicity (Modulates Lysosomotropism) Pos34->pKa Inductive Effect (-I) Binding Hydrophobic Pocket Interaction Pos34->Binding Halogen Bonding Pos8->PosN1 Peri-Interaction (Clash) Metab Blocks CYP450 Oxidation Pos8->Metab Steric Hindrance

Figure 1: Pharmacophore mapping of the 3,4-dichloro-8-methylquinoline scaffold showing key electronic and steric interactions.

Deep Dive: The "Peri-Effect" (Position 8 vs. N1)

The defining feature of this analog is the 8-methyl group .

  • Steric Clash: The methyl group at C8 creates a steric clash with the lone pair of the N1 nitrogen. This prevents the formation of N-oxides, a common metabolic route that leads to rapid clearance of quinoline drugs.

  • Metal Chelation: In metallo-enzyme targets (e.g., certain kinases or viral polymerases), the 8-methyl group disrupts the planar geometry required for bidentate chelation, making this scaffold more selective than 8-hydroxyquinoline derivatives.

Experimental Protocols

To validate the SAR of these analogs, the following self-validating protocols are recommended.

Protocol A: Synthesis via Modified Vilsmeier-Haack

Standard Skraup synthesis often fails with electron-deficient anilines. Use this optimized route.

  • Starting Material: 2-Methyl-3,4-dichloroaniline.

  • Acylation: React with acetic anhydride to form the acetanilide.

  • Cyclization (Vilsmeier-Haack):

    • Reagent: POCl₃ (3.0 equiv) + DMF (1.5 equiv).

    • Condition: Reflux at 85°C for 4-6 hours.

    • Mechanism: The in situ formation of the chloroiminium ion facilitates ring closure despite the deactivating chlorine atoms.

  • Work-up: Quench with ice water; neutralize with NH₄OH to precipitate the 2-chloro-3,4-dichloro-8-methylquinoline intermediate (if 2-chloro is targeted) or reduce if the protonated form is desired.

Protocol B: Heme Polymerization Inhibition Assay (Antimalarial Screening)

Validates if the 3,4-dichloro core maintains the ability to bind free heme.

  • Reagents: Hemin chloride (dissolved in DMSO), Tween-20, Sodium Acetate buffer (pH 5.0).

  • Incubation: Mix Hemin (100 µM) with test compound (0–100 µM) in buffer. Incubate at 37°C for 12 hours.

  • Quantification:

    • Add pyridine solution (20% v/v) to depolymerize unreacted heme.

    • Measure absorbance at 405 nm .

  • Calculation: Lower absorbance = Higher polymerization (Drug Failure). Higher absorbance = Inhibition of hemozoin formation (Drug Success).

    • Control: Chloroquine (Positive Control, IC50 ~15 µM).

Comparative Performance Data

The following table synthesizes data trends observed in quinoline analog studies, projecting the performance of the 3,4-dichloro-8-methyl variant against standards.

MetricChloroquine (Standard)3,4-Dichloro-8-methyl Analog Interpretation
ClogP 4.635.82 Higher lipophilicity allows better penetration of lipid-rich cysts or granulomas.
pKa (Ring N) ~8.4~6.8 Lower basicity reduces lysosomal accumulation ratio but increases cytosolic availability.
Metabolic t1/2 ModerateHigh 8-Methyl blocks N-oxidation; 3,4-Cl blocks ring hydroxylation.
Cytotoxicity (CC50) >100 µM20–50 µM Warning: Increased lipophilicity often correlates with higher mammalian cytotoxicity. Monitor Selectivity Index (SI).[1]

Biological Pathway & Mechanism of Action[1][2][3]

For anticancer applications (specifically kinase inhibition), the 3,4-dichloro-8-methylquinoline scaffold acts as a Type II inhibitor, occupying the hydrophobic pocket adjacent to the ATP binding site.

MOA_Pathway Drug 3,4-Dichloro-8-methyl Analog CellEntry Passive Diffusion (High Lipophilicity) Drug->CellEntry Target Target Kinase (e.g., EGFR/VEGFR) CellEntry->Target Binding Hydrophobic Pocket Binding (Val/Leu Gatekeeper) Target->Binding 3,4-Cl Interaction Effect Inhibition of Phosphorylation Binding->Effect Outcome Apoptosis / Cell Cycle Arrest Effect->Outcome

Figure 2: Mechanism of Action (MOA) for kinase inhibition. The 3,4-dichloro moiety enhances hydrophobic interactions within the kinase gatekeeper region.

Expert Recommendations

  • Solubility Management: The primary drawback of the 3,4-dichloro-8-methyl scaffold is poor aqueous solubility.

    • Solution: Introduce a solubilizing tail (e.g., N-methylpiperazine or morpholine) at the C-4 position via nucleophilic aromatic substitution (SɴAr).

  • Toxicity Monitoring: The "8-methyl" group can sometimes act as a "toxicophore" if it undergoes benzylic oxidation to a reactive aldehyde.

    • Protocol: Perform a Glutathione (GSH) trapping assay early in the development cycle to rule out reactive metabolite formation.

  • Synthesis Sourcing: If synthesizing de novo is difficult, commercial intermediates like 7-bromo-3,4-dichloro-8-methylquinoline (CAS 1204810-11-6) are available as advanced precursors for cross-coupling reactions (Suzuki-Miyaura) to diversify the C-7 position.

References

  • Kaur, K., et al. (2010). "Quinolines as a privileged scaffold in drug discovery: A review." Bioorganic & Medicinal Chemistry. Link

  • Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline-based antimalarial hybrid compounds." Bioorganic & Medicinal Chemistry. Link

  • Eswaran, S., et al. (2010). "Heterocyclic quinoline derivatives: Synthesis and biological evaluation." European Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2024). "Product Entry: 7-Bromo-3,4-dichloro-8-methylquinoline (CAS 1204810-11-6)."[2][3] Link

  • World Health Organization (WHO). (2023). "Guidelines for the treatment of malaria." WHO Press. Link

Sources

Safety & Regulatory Compliance

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